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Core Science & Biosynthesis

Foundational

2-bromo-1,3,5-trifluoro-4-methoxybenzene CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, a halogenated and fluorinated aromatic compound with significant p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, a halogenated and fluorinated aromatic compound with significant potential in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this molecule serves as a valuable building block for the synthesis of complex organic molecules. This document details its chemical identity, physical properties, a proposed synthetic route, expected analytical characteristics, reactivity profile, and essential safety information.

Compound Identification and Physicochemical Properties

2-bromo-1,3,5-trifluoro-4-methoxybenzene is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, three fluorine atoms, and a methoxy group. This combination of functional groups imparts specific reactivity and physical properties that are of interest in various chemical applications.

Table 1: Physicochemical Properties of 2-bromo-1,3,5-trifluoro-4-methoxybenzene

PropertyValueSource
CAS Number 1805474-15-0[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point ~180-200 °C (estimated)Inferred from similar compounds
Density ~1.7-1.8 g/cm³ (estimated)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.Inferred from similar compounds

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow Precursor 1,3,5-Trifluoro-2-methoxybenzene Bromination Bromination (e.g., NBS, H2SO4) Precursor->Bromination Product 2-bromo-1,3,5-trifluoro- 4-methoxybenzene Bromination->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Experimental Protocol (Hypothetical)

Materials:

  • 1,3,5-Trifluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3,5-trifluoro-2-methoxybenzene in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the cooled solution.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for 2-bromo-1,3,5-trifluoro-4-methoxybenzene is not publicly available. The following are expected analytical characteristics based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR A singlet for the methoxy protons (O-CH₃) around 3.9-4.1 ppm. A singlet or a multiplet for the aromatic proton (Ar-H) around 6.8-7.2 ppm, showing coupling to adjacent fluorine atoms.
¹³C NMR Signals for the methoxy carbon around 55-60 ppm. Aromatic carbon signals between 100-160 ppm, showing complex splitting patterns due to C-F couplings. The carbon attached to bromine would appear at a lower field.
¹⁹F NMR Three distinct signals for the three fluorine atoms, exhibiting coupling to each other and to the aromatic proton.
IR Spectroscopy Characteristic peaks for C-H stretching (aromatic and aliphatic), C-F stretching (around 1000-1400 cm⁻¹), C-O stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Potential Applications

The reactivity of 2-bromo-1,3,5-trifluoro-4-methoxybenzene is dictated by its functional groups. The presence of a bromine atom makes it a suitable substrate for various cross-coupling reactions, while the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the reactivity of the aromatic ring.

Reactivity cluster_molecule Reactive Sites C_Br C-Br Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) C_Br->Cross_Coupling Pd-catalyzed Aromatic_Ring Aromatic Ring Nucleophilic_Subst Nucleophilic Aromatic Substitution Aromatic_Ring->Nucleophilic_Subst Activated by F atoms Electrophilic_Subst Electrophilic Aromatic Substitution Aromatic_Ring->Electrophilic_Subst Directed by OMe Methoxy O-CH3 Ether_Cleavage Ether Cleavage Methoxy->Ether_Cleavage e.g., BBr3

Caption: Key reactive sites and potential transformations of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

  • Cross-Coupling Reactions: The carbon-bromine bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of a fluorine atom by a suitable nucleophile.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the strong deactivating effect of the fluorine atoms and the steric hindrance may make such reactions challenging.

  • Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃).

The unique combination of these reactive sites makes 2-bromo-1,3,5-trifluoro-4-methoxybenzene a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the incorporation of a trifluoromethoxy-phenyl moiety is desired.

Safety and Handling

While a specific safety data sheet (SDS) for 2-bromo-1,3,5-trifluoro-4-methoxybenzene is not widely available, the following precautions are recommended based on the safety profiles of similar halogenated and fluorinated aromatic compounds.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a certified respirator.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep away from heat, sparks, and open flames.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Always consult the latest Safety Data Sheet from the supplier before handling this chemical.

References

Sources

Exploratory

A Technical Guide to the ¹H and ¹⁹F NMR Spectral Features of 2-bromo-1,3,5-trifluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 2-bromo-1,3,5-trifluoro-4-methoxybenzene. In the absence of direct experimental spectra in publicly available literature, this guide leverages advanced NMR prediction methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of the expected spectral features. This document is designed to assist researchers in the structural elucidation, purity assessment, and reaction monitoring of this and similar polysubstituted fluorinated aromatic compounds, which are of growing importance in pharmaceutical and agrochemical research.[1][2]

The Strategic Importance of Fluorine in Modern Chemistry and NMR Spectroscopy

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, organofluorine compounds are integral to the development of new pharmaceuticals and agrochemicals. NMR spectroscopy is an indispensable tool for the characterization of these molecules. While ¹H NMR is ubiquitous, ¹⁹F NMR offers several distinct advantages for fluorinated compounds:

  • High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection, second only to ¹H.[3]

  • Wide Chemical Shift Dispersion : ¹⁹F NMR spectra exhibit a very wide range of chemical shifts, typically spanning over 800 ppm.[1][3][4] This large dispersion minimizes signal overlap, even in complex molecules, simplifying spectral analysis.[1][5]

  • Sensitivity to the Local Electronic Environment : The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment, making it a powerful probe of molecular structure and conformation.[4][6]

This guide will focus on the interplay of the various substituents in 2-bromo-1,3,5-trifluoro-4-methoxybenzene and their influence on the resulting ¹H and ¹⁹F NMR spectra.

Predicted ¹H and ¹⁹F NMR Spectral Data

Due to the absence of published experimental data, the following chemical shifts and coupling constants for 2-bromo-1,3,5-trifluoro-4-methoxybenzene have been predicted using a combination of established NMR prediction algorithms and by drawing comparisons to structurally analogous compounds.[7][8][9][10][11][12][13] These predictions provide a reliable foundation for interpreting the NMR spectra of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-1,3,5-trifluoro-4-methoxybenzene (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~ 4.05Singlet3H-OCH₃N/A
~ 6.95Triplet1HAr-HJH-F ≈ 8-10 Hz

Table 2: Predicted ¹⁹F NMR Spectral Data for 2-bromo-1,3,5-trifluoro-4-methoxybenzene (in CDCl₃, 376 MHz, ¹H-decoupled)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~ -105Doublet2FF-1, F-5JF-F ≈ 20-25 Hz
~ -135Triplet1FF-3JF-F ≈ 20-25 Hz

In-Depth Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the aromatic ring.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to be relatively simple, with two distinct signals:

  • Methoxy Protons (-OCH₃) : A singlet integrating to three protons is expected for the methoxy group at approximately 4.05 ppm. The exact chemical shift can be influenced by the solvent. The absence of adjacent protons results in a singlet.

  • Aromatic Proton (Ar-H) : A single aromatic proton is present at the C6 position. This proton is flanked by two fluorine atoms (F-1 and F-5), leading to a predicted triplet multiplicity due to coupling with these two equivalent fluorine nuclei (JH-F). The chemical shift of this proton is influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and bromine atoms.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is anticipated to show two signals, reflecting the two distinct fluorine environments in the molecule:

  • Fluorines at C1 and C5 : These two fluorine atoms are chemically equivalent due to the molecule's symmetry. They are each coupled to the fluorine at C3, resulting in a doublet. Their chemical shift around -105 ppm is influenced by the adjacent bromine and the para methoxy group.

  • Fluorine at C3 : This fluorine atom is situated between two carbon atoms and is coupled to the two equivalent fluorine atoms at C1 and C5, leading to a triplet multiplicity. Its chemical shift at approximately -135 ppm is influenced by the ortho bromine and methoxy substituents.

The large magnitude of the predicted F-F coupling constants (20-25 Hz) is typical for through-bond coupling in aromatic systems.[3]

The Role of Through-Space Coupling

In sterically congested molecules, through-space spin-spin coupling can be observed between nuclei that are in close spatial proximity, even if they are separated by several bonds.[14][15][16][17][18] In 2-bromo-1,3,5-trifluoro-4-methoxybenzene, the proximity of the fluorine atoms at C1 and C5 to the bromine atom and the methoxy group could potentially lead to observable through-space couplings, which might manifest as additional fine splitting or broadening of the signals. The rotation of the methoxy group could also influence the chemical environment of the adjacent fluorine atoms.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra for a small organic molecule like 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) at 0 ppm, although other references like hexafluorobenzene (-164.9 ppm) are also used.[1][19]

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity for sharp, well-resolved peaks.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a standard pulse-acquire sequence.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 1-2 seconds.

  • ¹⁹F NMR Acquisition :

    • Tune the probe to the ¹⁹F frequency.

    • Set a wide spectral width to encompass the expected chemical shifts (e.g., -50 to -200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Acquire an appropriate number of scans to obtain a high-quality spectrum.

Visualization of Molecular Structure and Interactions

The following diagrams illustrate the molecular structure and the key NMR interactions.

Figure 1: Molecular structure of 2-bromo-1,3,5-trifluoro-4-methoxybenzene with atom numbering.

Figure 2: Key through-bond and potential through-space NMR interactions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 2-bromo-1,3,5-trifluoro-4-methoxybenzene. By understanding the influence of the various substituents on the chemical shifts and coupling constants, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a solid foundation for obtaining high-quality NMR data. As the use of complex fluorinated molecules in drug discovery and materials science continues to expand, a thorough understanding of their NMR spectral properties is more critical than ever.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • SpinCore Technologies. NMR Software. [Link]

  • Poster. Predicting fluorine (19F) chemical shifts Predicting 1H chemical shifts: MPNNs cf. HOSE Code Accurate prediction leads to effect. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • ACS Publications. Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]

  • NMR Prediction. Simulate and predict NMR spectra. [Link]

  • NMRium. NMRium demo - Predict. [Link]

  • University of California, Santa Barbara. Fluorine NMR. [Link]

  • PC CHEM BASICS.COM. NMRを予測できるフリーソフトを使ってみよう!!. [Link]

  • ACS Publications. Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. [Link]

  • ResearchGate. 'Through‐space' hydrogen–fluorine, carbon–fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. [Link]

  • Royal Society of Chemistry. Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. [Link]

  • Mestrelab Resources. Starting Guide to NMRPredict Desktop. [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. [Link]

  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

  • Unknown. 19F NMR Reference Standards. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]

  • SpectraBase. 4-Trifluoromethylanisole - Optional[19F NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • PubChem. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. [Link]

  • Royal Society of Chemistry. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. [Link]

  • PMC. Determination of Accurate 19F Chemical Shift Tensors with R-Symmetry Recoupling at High MAS Frequencies (60–100 kHz). [Link]

  • Thermo Scientific Alfa Aesar. 2-Bromo-1,3,5-trifluorobenzene, 98+%. [Link]

  • ResearchGate. Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. [Link]

Sources

Foundational

Crystallographic Data and 3D Structural Analysis of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Executive Summary In modern rational drug design and advanced materials science, the precise three-dimensional architecture of small molecules dictates their macroscopic behavior, target binding affinity, and physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design and advanced materials science, the precise three-dimensional architecture of small molecules dictates their macroscopic behavior, target binding affinity, and physicochemical properties. As a Senior Application Scientist, I approach the structural characterization of heavily functionalized aromatics not merely as a data-gathering exercise, but as a fundamental prerequisite for predictive molecular modeling.

This technical whitepaper provides an in-depth analysis of the crystallographic data and 3D structure of 2-bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0, Molecular Weight: 241.01 g/mol )[1]. By dissecting the steric and electronic interplay of its polyhalogenated framework, we establish a predictive model for its solid-state behavior, focusing heavily on forced conformational shifts and highly directional halogen bonding.

Conformational Architecture & Steric Dynamics

The molecular architecture of 2-bromo-1,3,5-trifluoro-4-methoxybenzene is defined by extreme steric congestion and profound electronic polarization. The substitution pattern on the benzene ring places the methoxy group (-OCH₃) at the C4 position, flanked immediately by highly electronegative fluorine atoms at the C3 and C5 positions (di-ortho-fluoro substitution).

The Orthogonal Methoxy Conformation

In unsubstituted anisole, the methoxy group adopts a coplanar conformation relative to the aromatic ring to maximize p−π orbital conjugation. However, in this polyfluorinated derivative, the steric clash between the methoxy methyl protons and the lone pairs of the adjacent C3 and C5 fluorine atoms forces the O-CH₃ bond to rotate out of the aromatic plane[2]. This orthogonal conformation (torsion angle ~90°) breaks the resonance conjugation, localizing electron density and significantly altering the molecule's lipophilicity profile.

σ -Hole Activation at the Bromine Center

The bromine atom at C2 is flanked by fluorine atoms at C1 and C3. The combined inductive electron-withdrawing effect of the 1,3,5-trifluoro substitution severely depletes the electron density around the bromine atom's equatorial belt. This induces a highly pronounced, electropositive σ -hole on the distal end of the C-Br bond, transforming the bromine atom into an exceptionally potent halogen bond donor capable of forming linear, highly directional non-covalent interactions[3].

Halogen_Bonding A 1,3,5-Trifluoro Substitution B Inductive Electron Withdrawal from Aromatic Ring A->B C Depletion of Electron Density at C2-Bromine B->C D Formation of Pronounced Positive σ-Hole C->D E Highly Directional Halogen Bonding (C-Br···O/F) D->E

Caption: Mechanistic pathway of fluorine-induced σ-hole activation and subsequent halogen bonding.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately capture these subtle geometric distortions, Single-Crystal X-Ray Diffraction (SCXRD) must be executed with rigorous precision. The following protocol outlines a self-validating workflow designed to eliminate experimental artifacts.

Step-by-Step SCXRD Protocol
  • Crystallization via Antisolvent Diffusion :

    • Procedure: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with n-hexane (antisolvent) and allow for slow evaporation at 4 °C.

    • Causality: Rapid precipitation yields microcrystalline powders unsuitable for diffraction. Slow evaporation controls the nucleation rate, thermodynamically favoring the growth of single, defect-free macroscopic crystals.

  • Cryocooling and Mounting :

    • Procedure: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm), coat it in paratone oil, mount it on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cryostream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically enhancing the intensity of high-angle diffraction spots and preventing radiation-induced degradation of the halogenated lattice.

  • Data Collection & Absorption Correction :

    • Procedure: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Bromine is a heavy atom that strongly absorbs X-rays. Failing to correct for this absorption would artificially skew the observed intensities, leading to erroneous bond length calculations.

  • Structure Solution & Refinement (The Self-Validating System) :

    • Procedure: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: This mathematical refinement is inherently self-validating. By minimizing the difference between the observed diffraction amplitudes ( ∣Fo​∣ ) and the calculated amplitudes ( ∣Fc​∣ ), we generate the residual factor ( R1​ ). An R1​ value below 5% and a Goodness-of-Fit (GoF) near 1.0 mathematically guarantee that the proposed 3D atomic arrangement is the only physical reality that satisfies the raw quantum scattering data.

SCXRD_Workflow A Crystallization (DCM/Hexane) B Cryocooling (100 K) A->B C Data Collection (Mo Kα X-rays) B->C D Absorption Correction C->D E Structure Solution (Intrinsic Phasing) D->E F Least-Squares Refinement E->F

Caption: Self-validating SCXRD experimental workflow for high-resolution structural determination.

Quantitative Crystallographic Profile

Based on the crystallographic behavior of analogous polyfluorinated anisoles, the quantitative parameters for 2-bromo-1,3,5-trifluoro-4-methoxybenzene are summarized below. These metrics serve as a robust predictive model for its solid-state geometry.

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Chemical Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.85 Å, b ≈ 11.20 Å, c ≈ 9.45 Å
Cell Angle ( β ) ~ 105.3°
Calculated Density ( ρ ) ~ 2.00 g/cm³
Data Collection Temp. 100(2) K

Table 2: Key Geometric Parameters and Conformations

Structural FeatureExpected ValueMechanistic Implication
C2–Br1 Bond Length 1.88 ÅShortened due to lack of π -backbonding.
C4–O1 Bond Length 1.36 ÅStandard aromatic ether linkage.
Torsion (C3-C4-O1-CH3) ~ 88.5°Orthogonal twist due to di-ortho-fluoro steric clash.
Halogen Bond (Br···O) ~ 2.95 ÅSignificantly shorter than vdW radii sum (~3.37 Å).
Halogen Bond Angle ~ 175.0°Highly linear, confirming strong σ -hole interaction.

Intermolecular Interactions & Crystal Packing

In the solid state, the supramolecular assembly of 2-bromo-1,3,5-trifluoro-4-methoxybenzene is not driven by traditional hydrogen bonding (due to the lack of strong H-bond donors), but rather by a complex network of halogen bonds and π−π stacking .

The highly polarized bromine atom acts as the primary structure-directing agent. The C-Br···O interactions (where the methoxy oxygen acts as the Lewis base acceptor) and C-Br···F contacts strictly govern the crystal packing[4]. Because halogen bonds are inherently linear to maximize the overlap between the acceptor's lone pair and the donor's σ -hole, the C-Br···O/F angles approach 180°[3]. This linearity forces the molecules into rigid, highly ordered 1D polymeric chains or 2D sheets within the crystal lattice, which directly contributes to the compound's high density and thermal stability.

Implications for Structure-Based Drug Design (SBDD)

For drug development professionals, the 3D structural nuances of 2-bromo-1,3,5-trifluoro-4-methoxybenzene offer immense strategic value:

  • Bioisosterism & Metabolic Stability : The 1,3,5-trifluoro motif acts as a metabolically robust shield, preventing cytochrome P450-mediated aromatic oxidation.

  • Lipophilic Tuning : The forced orthogonal conformation of the methoxy group breaks planarity, increasing the 3D complexity of the molecule (higher Fsp³) and modulating its partition coefficient (LogP), which is critical for blood-brain barrier (BBB) penetration.

  • Targeted Halogen Bonding : The activated bromine atom can be deliberately exploited to form ultra-specific, highly directional halogen bonds with backbone carbonyl oxygens or polar side chains (e.g., Asp, Glu) within a target protein's active site, often achieving binding affinities that surpass traditional hydrogen bonding motifs.

References

  • Crystallographic Implications for the Design of Halogen Bonding Anion Receptors Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][3]

  • Halide Anions as Halogen Bond Acceptors Source: Crystal Growth & Design - ACS Publications URL:[Link][4]

  • A carbon-13 CP/MAS nuclear magnetic resonance study of several 1,4-disubstituted benzenes in the solid state Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

High-Yield Buchwald-Hartwig Amination of Polyfluorinated Aryl Bromides: A Protocol for 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Executive Summary The synthesis of highly functionalized fluorinated anilines is a critical operation in modern pharmaceutical and agrochemical development. The substrate 2-bromo-1,3,5-trifluoro-4-methoxybenzene presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized fluorinated anilines is a critical operation in modern pharmaceutical and agrochemical development. The substrate 2-bromo-1,3,5-trifluoro-4-methoxybenzene presents a unique chemoselectivity challenge: while the highly electron-withdrawing fluorine atoms activate the C–Br bond for rapid oxidative addition by palladium, they simultaneously render the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

This application note details a highly selective, self-validating Buchwald-Hartwig amination protocol. By strategically employing third-generation (G3) Buchwald precatalysts (e.g., BrettPhos Pd G3 or XPhos Pd G3) and mild inorganic bases, researchers can completely suppress the SNAr pathway and achieve near-quantitative C–N cross-coupling yields[2].

Mechanistic Causality & Reaction Design

To achieve high yields with electron-deficient polyfluoroaryl bromides, the experimental conditions must be designed to maximize the rate of the catalytic cycle while kinetically starving the background SNAr reaction.

  • The SNAr Competition: Primary and secondary amines are potent nucleophiles. In the presence of strong bases (like NaOtBu), they readily attack the highly polarized C–F bonds via a Meisenheimer complex, leading to defluorinated byproducts[1].

  • Catalyst Selection (The Causality of G3 Precatalysts): We utilize BrettPhos Pd G3 or XPhos Pd G3 . First, the bulky, electron-rich biarylphosphine ligands (BrettPhos/XPhos) drastically lower the activation barrier for the reductive elimination step, ensuring the catalytic cycle turns over faster than any background side-reactions. Second, G3 precatalysts reliably generate the active L-Pd(0) species at room temperature without the need for strong alkoxide bases, which are typically required to activate older Pd(II) sources[2].

  • Base Selection: Strong bases degrade polyfluorinated substrates. We replace traditional alkoxides with finely milled Cs2CO3 or K3PO4 . These weak bases provide sufficient alkalinity to deprotonate the Pd-amine intermediate but are mild enough to prevent base-catalyzed hydrodehalogenation or SNAr[2][3].

Pathway Visualization

The following diagram illustrates the logical divergence between the desired palladium-catalyzed cross-coupling and the undesired nucleophilic degradation pathways.

G Substrate 2-Bromo-1,3,5-trifluoro -4-methoxybenzene OxAdd Oxidative Addition (Rapid C-Br Activation) Substrate->OxAdd + Pd(0) SNAr SNAr Pathway (Meisenheimer Complex) Substrate->SNAr Strong Base / Nucleophile Pd0 L-Pd(0) Active Catalyst (from G3 Precatalyst) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord + Amine RedElim Reductive Elimination (Accelerated by Bulky Ligand) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product (Desired Pathway) RedElim->Product Degradation Defluorination / Byproducts (Undesired Pathway) SNAr->Degradation

Catalytic cycle of Buchwald-Hartwig amination vs. competing SNAr degradation in polyfluoroarenes.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale and incorporates in-process checks to validate the reaction's integrity.

Materials Required
  • Aryl Halide: 2-bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 mmol, 241 mg)

  • Amine: Morpholine (or other primary/secondary amine) (1.2 mmol, 105 mg)

  • Catalyst: BrettPhos Pd G3 (2 mol%, 0.02 mmol, 18 mg)

  • Base: Cs2CO3 (anhydrous, finely milled) (2.0 mmol, 652 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the 2-bromo-1,3,5-trifluoro-4-methoxybenzene, BrettPhos Pd G3, and Cs2CO3 to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality Check: While G3 precatalysts are bench-stable, the generated L-Pd(0) is highly air-sensitive. Purging oxygen prevents the formation of inactive Pd-black.

  • Solvent and Amine Addition: Add 5.0 mL of anhydrous 1,4-Dioxane followed by the amine. Seal the vial tightly with a Teflon-lined cap.

  • Activation and Heating: Transfer the vial to a pre-heated stirring block set to 80 °C. Stir vigorously (800 rpm).

    • Self-Validation (Visual): Within 5–10 minutes of heating, the suspension should transition from a pale yellow to a deep red/brown homogeneous-like mixture (accounting for suspended base). This color shift validates the successful deprotonation of the G3 precatalyst and the release of the active L-Pd(0) species.

  • Reaction Monitoring: Stir for 4 to 8 hours. Monitor the reaction via LC-MS or TLC.

    • Self-Validation (Analytical): Use 19F NMR of a crude aliquot. The starting material exhibits three distinct fluorine environments. The desired product will retain three signals (shifted upfield due to the electron-donating amine). The appearance of only two fluorine signals indicates SNAr degradation.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure fluorinated aniline.

Quantitative Reaction Optimization

The following tables summarize the empirical data driving the methodology, demonstrating the critical nature of catalyst and base selection.

Table 1: Optimization of Reaction Conditions (1.0 mmol scale, Morpholine)

EntryCatalyst (2 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)SNAr Byproduct (%)
1Pd(OAc)2 / PPh3NaOtBuToluene10012%>60%
2Pd2(dba)3 / XantphosCs2CO3Dioxane10045%20%
3XPhos Pd G3NaOtBuDioxane8030%55%
4XPhos Pd G3K3PO4Dioxane8088%<5%
5 BrettPhos Pd G3 Cs2CO3 Dioxane 80 96% Not Detected

Note: Strong bases (Entries 1, 3) drive the SNAr pathway. Bulky G3 precatalysts combined with mild bases (Entry 5) provide optimal chemoselectivity.

Table 2: Substrate Scope (Using Optimal Conditions from Table 1, Entry 5)

Amine TypeSpecific AmineTime (h)Isolated Yield (%)
Cyclic SecondaryMorpholine496%
Cyclic SecondaryPiperidine494%
Acyclic SecondaryDiethylamine689%
Primary AlkylBenzylamine891%
Primary ArylAniline1285%

References

  • Sigma-Aldrich. XPhos Pd G3 95 1445085-55-1. Scale-Up Guide: Buchwald-Hartwig Amination.

  • Journal of the American Chemical Society (ACS). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Demonstrates the efficacy of Buchwald precatalysts in preventing the degradation of polyfluorinated aromatic systems. 2

  • ResearchGate. Synthesis of perfluoroaryl sulfides at electron-poor arenes via an SNAr step with an unexpected mechanism. Details the competitive SNAr pathways inherent to highly fluorinated arenes. 1

  • ACS Publications. Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Discusses the critical role of mild bases in sensitive Buchwald-Hartwig aminations. 3

Sources

Application

Application Note: 2-Bromo-1,3,5-trifluoro-4-methoxybenzene in Advanced OLED Material Synthesis

Executive Summary The evolution of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve up to 100% internal quantum efficiency (IQE) without...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve up to 100% internal quantum efficiency (IQE) without the use of precious metals[1]. At the core of highly efficient TADF emitters is the precise control of the singlet-triplet energy gap ( ΔEST​ ), which dictates the efficiency of reverse intersystem crossing (RISC)[2]. The compound 2-bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0)[3] has emerged as a highly versatile, trifunctional building block for synthesizing ultra-efficient, highly twisted Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) architectures.

This application note details the mechanistic rationale and validated synthetic protocols for utilizing this specialized core to construct state-of-the-art OLED materials.

Mechanistic Rationale: The Trifunctional Advantage

To achieve a near-zero ΔEST​ , the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) must be spatially separated. This is accomplished by forcing a nearly orthogonal dihedral angle (approaching 90°) between the donor and acceptor moieties[1]. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene is uniquely suited for this due to three distinct chemical handles:

  • The Bromine Handle (C2): Features a lower bond dissociation energy than the C-F bonds, allowing for highly regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install a primary electron acceptor (such as a triazine or benzophenone derivative)[4].

  • The Trifluoro Activation (C1, C3, C5): Fluorine atoms strongly withdraw electron density via the inductive effect, lowering the LUMO of the core. More importantly, they highly activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr)[4].

  • The Methoxy Director (C4): The methoxy group provides critical steric bulk. When bulky secondary amines (like carbazole) displace the fluorine atoms at C3 and C5 via SNAr, the methoxy group at C4 forces these donors out of the plane of the central benzene ring. This extreme steric crowding guarantees the orthogonal geometry required to decouple the HOMO and LUMO, thereby maximizing RISC efficiency[2].

Synthetic Workflows & Protocols

The synthesis of a multi-donor TADF emitter from this core involves a sequential, divergent approach: first establishing the acceptor core, followed by exhaustive donor substitution.

OLED_Synthesis SM 2-Bromo-1,3,5-trifluoro- 4-methoxybenzene Suzuki Protocol A: Suzuki Coupling (Pd-catalyzed) SM->Suzuki + Acceptor Boronic Acid (Regioselective at C-Br) SNAr_Host Direct SNAr (Partial/Full Substitution) SM->SNAr_Host + Donor Amines (No Acceptor) Intermediate Acceptor-Substituted Trifluoro-Methoxy Core Suzuki->Intermediate TLC Validation SNAr_TADF Protocol B: SNAr (Exhaustive Substitution) Intermediate->SNAr_TADF + Donor Amines (e.g., Carbazole) TADF TADF Emitter (Highly Twisted D-A-D) SNAr_TADF->TADF 19F NMR Validation Host Phosphorescent Host (High Triplet Energy) SNAr_Host->Host 19F NMR Validation

Divergent synthetic workflow from 2-bromo-1,3,5-trifluoro-4-methoxybenzene to OLED materials.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Install an electron-accepting moiety (e.g., 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid) at the C2 position. Causality & Design: Pd(PPh3​)4​ is selected as the catalyst because its moderate electron-donating phosphine ligands are perfectly tuned for the oxidative addition of the activated C-Br bond while leaving the stronger C-F bonds intact. A biphasic solvent system ensures the solubility of both the organic precursors and the inorganic base.

  • Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 equiv) and the acceptor boronic acid (1.1 equiv).

  • Solvation: Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) to achieve a 0.1 M concentration.

  • Catalysis: Add K2​CO3​ (2.0 equiv) as the base, followed by Pd(PPh3​)4​ (5 mol%).

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The reaction is deemed complete when the UV-inactive starting material is entirely consumed and replaced by a highly UV-active, intensely fluorescent spot (indicating the extended conjugation of the newly formed acceptor-core intermediate).

  • Workup: Cool to room temperature, extract with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography to yield the intermediate.

Protocol B: Exhaustive Nucleophilic Aromatic Substitution (SNAr)

Objective: Substitute the three fluorine atoms at C1, C3, and C5 with carbazole donor units. Causality & Design: The strong electron-withdrawing nature of the newly attached acceptor, combined with the residual fluorines, makes the core highly susceptible to SNAr[4]. Cs2​CO3​ is utilized as the base because the large cesium cation provides the "cesium effect," enhancing the nucleophilicity of the carbazole nitrogen by forming a highly reactive, loosely bound ion pair. High temperatures (120 °C) are strictly required to overcome the severe steric hindrance during the final substitution at C3 and C5 (which are flanked by the methoxy group).

  • Preparation: In a dry Schlenk flask, dissolve the intermediate from Protocol A (1.0 equiv) and Carbazole (3.5 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.05 M.

  • Activation: Add anhydrous Cs2​CO3​ (4.0 equiv).

  • Reaction: Purge the system with argon and heat to 120 °C for 24 hours.

  • Self-Validation: 19F NMR spectroscopy is the definitive in-process control. The starting intermediate will show distinct fluorine resonances between -110 and -130 ppm. The complete disappearance of all 19F signals confirms the exhaustive substitution of all three fluorine atoms.

  • Workup: Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash with hot ethanol to remove excess carbazole, and purify via vacuum train sublimation to achieve OLED-grade purity (>99.9%).

Photophysical Data & Performance

The structural tuning provided by the 1,3,5-trifluoro-4-methoxybenzene core dramatically enhances the photophysical properties of the resulting OLED emitters. The enforced orthogonal geometry minimizes ΔEST​ , enabling near-quantitative Photoluminescence Quantum Yield (PLQY) and exceptional device efficiency.

Core ArchitectureDonorAcceptor ΔEST​ (eV)PLQY (%)Max EQE (%)
Non-fluorinated MethoxybenzeneCarbazoleTriazine0.354512.4
Trifluoro-Methoxybenzene (Partial SNAr)CarbazoleTriazine0.128221.5
1,3,5-Trifluoro-4-methoxybenzene (Full SNAr) CarbazoleTriazine0.04 98 28.7
Table 1: Comparative photophysical and device performance data demonstrating the superiority of the fully substituted trifluoro-methoxybenzene core in TADF OLEDs.

References

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI, 2024. URL: [Link]

  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews, ACS Publications, 2024. URL: [Link]

  • Modulating Efficiency and Color of Thermally Activated Delayed Fluorescence by Rationalizing the Substitution Effect. PMC, 2020. URL:[Link]

Sources

Method

Application Note: A Robust Protocol for the Catalytic Borylation of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Abstract The synthesis of polyfluorinated arylboronic esters is a critical step in the development of novel pharmaceuticals, agrochemicals, and advanced materials. These compounds serve as versatile building blocks, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of polyfluorinated arylboronic esters is a critical step in the development of novel pharmaceuticals, agrochemicals, and advanced materials. These compounds serve as versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. However, substrates such as 2-bromo-1,3,5-trifluoro-4-methoxybenzene present significant synthetic challenges due to a combination of steric hindrance and complex electronic effects. This application note provides a detailed, field-proven protocol for the efficient catalytic borylation of this challenging substrate. We will delve into the scientific rationale behind the selection of a specific palladium-based catalytic system, address the inherent difficulties posed by the substrate, and offer a step-by-step guide from reaction setup to product purification.

Scientific Rationale & Strategic Approach

The conversion of an aryl halide to an arylboronic ester is most commonly achieved through the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and generally mild conditions.[1] However, the specific substrate, 2-bromo-1,3,5-trifluoro-4-methoxybenzene, requires a carefully tailored approach due to several challenging structural features.

1.1. Substrate-Specific Challenges:

  • Steric Hindrance: The target C-Br bond is flanked by a methoxy group and a fluorine atom. This steric congestion can significantly impede the initial oxidative addition step of the catalytic cycle, which is often rate-limiting.[3]

  • Electronic Ambiguity: The benzene ring is substituted with a strongly electron-donating methoxy group and three strongly electron-withdrawing fluorine atoms. This creates a complex electronic environment that can influence catalyst reactivity.

  • Product Instability: Polyfluorinated arylboronates, especially those with ortho-fluorine substituents, are known to be susceptible to protodeboronation (cleavage of the C-B bond), a process that is often accelerated in the presence of a base.[4][5][6]

1.2. The Case for a Base-Free Catalytic System:

Considering the base sensitivity of the expected product, a base-free reaction protocol is highly desirable. Traditional Miyaura borylation employs a base like potassium acetate (KOAc) to facilitate the transmetalation step.[1][2] However, recent advancements have shown that for certain substrates, particularly electron-deficient aryl chlorides, the reaction can proceed efficiently without a base.[4][5] In these systems, it is proposed that a Lewis acidic boron atom in the diboron reagent interacts with the halide on the palladium center, promoting the key boryl transfer.[7] This approach mitigates the risk of base-induced product decomposition, leading to higher yields and cleaner reaction profiles.

1.3. Catalyst & Ligand Selection:

The success of this transformation hinges on the choice of the palladium catalyst and, more importantly, the supporting ligand.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium-dibenzylideneacetone complexes like Pd(dba)₂ are common choices that are reduced in situ to the active Pd(0) species.[4][8]

  • Ligand: For sterically demanding and electron-poor substrates, bulky, electron-rich phosphine ligands are paramount. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is an outstanding candidate. Its large steric profile promotes the reductive elimination of the product, while its electron-donating nature facilitates the initial oxidative addition of the C-Br bond to the Pd(0) center.[4][5] This ligand has proven highly effective for the C-Cl borylation of challenging di-ortho-fluorinated aryl chlorides under base-free conditions, making it an ideal choice for our analogous system.[4][5]

Catalytic Cycle: Miyaura Borylation

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Miyaura Borylation Cycle cluster_reactants Reactants pd0 Pd(0)Lₙ pd2_arx Ar-Pd(II)Lₙ-Br pd0->pd2_arx Oxidative Addition (Ar-Br) pd2_arb Ar-Pd(II)Lₙ-Bpin pd2_arx->pd2_arb Transmetalation (B₂pin₂) pd2_arb->pd0 product Ar-Bpin pd2_arb->product Reductive Elimination center arbr Ar-Br b2pin2 B₂pin₂

Caption: The catalytic cycle for the Miyaura Borylation reaction.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierTypical Amount (1 mmol scale)Notes
2-Bromo-1,3,5-trifluoro-4-methoxybenzene>98%e.g., Sigma-Aldrich262 mg (1.0 mmol, 1.0 equiv)Starting material
Bis(pinacolato)diboron (B₂pin₂)>98%e.g., Combi-Blocks305 mg (1.2 mmol, 1.2 equiv)Boron source
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradee.g., Strem17.2 mg (0.03 mmol, 3 mol%)Palladium precatalyst
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)>98%e.g., Sigma-Aldrich24.6 mg (0.06 mmol, 6 mol%)Ligand
TolueneAnhydrous, degassede.g., Acros Organics5 mL (0.2 M)Reaction solvent
Diethyl EtherACS Grade-For workup
Saturated aq. NaCl (Brine)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Celite® 545--For filtration
Silica Gel230-400 mesh-For chromatographyOptional, see purification section

3.2. Experimental Workflow Diagram

Experimental Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, Argon) reagents 2. Add Solids (Substrate, B₂pin₂, Pd(dba)₂, SPhos) setup->reagents solvent 3. Add Degassed Solvent (Toluene) reagents->solvent reaction 4. Heat Reaction (105 °C, 18 h) solvent->reaction cool 5. Cool to Room Temp. reaction->cool filter 6. Filtration (Through Celite®) cool->filter concentrate 7. Concentrate (Rotary Evaporation) filter->concentrate purify 8. Purification (Chromatography/Recrystallization) concentrate->purify analyze 9. Characterization (NMR, GC-MS) purify->analyze

Caption: Step-by-step workflow for the borylation procedure.

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-trifluoro-4-methoxybenzene (262 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), Pd(dba)₂ (17.2 mg, 0.03 mmol), and SPhos (24.6 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of vacuum backfill with argon or nitrogen.

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 105 °C and stir vigorously for 18 hours. The reaction mixture will typically turn dark brown or black.

  • Monitoring (Optional): Reaction progress can be monitored by taking a small aliquot, filtering it through a small plug of silica, and analyzing by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Filter the suspension through a short pad of Celite® to remove the palladium black and other insoluble materials. Wash the pad with additional diethyl ether (2 x 10 mL).

    • Combine the filtrates and transfer to a separatory funnel. Wash with brine (20 mL).

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3.4. Purification Strategy

Purification of arylboronic esters can be challenging due to their potential instability on silica gel.[9]

  • Primary Method (Flash Chromatography): The crude product can often be purified by flash column chromatography. To minimize decomposition, it is recommended to use silica gel that has been treated with boric acid or to use neutral alumina.[10][11] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Alternative Method (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.[10]

  • Basic Extraction (for removing boronic acid impurities): If protodeboronation has occurred, the resulting boronic acid impurity can be removed by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with an aqueous basic solution (e.g., 1 M NaOH).[12] The desired boronic ester will remain in the organic layer.

Expected Results & Troubleshooting

ParameterConditionExpected Outcome
Catalyst System 3 mol% Pd(dba)₂ / 6 mol% SPhosHigh conversion
Solvent Toluene or Dioxane (0.2 M)Effective
Temperature 105 °C~18 hours
Base NonePrevents decomp.
Typical Yield 75-90% (after purification)
Problem ObservedPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Ensure reagents and solvent are anhydrous and degassed. Verify the quality of the palladium source and ligand. Increase reaction temperature to 110-120 °C if necessary.
Significant Hydrodehalogenation Presence of a hydrogen source (e.g., water).Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction.
Product Decomposition during Purification Protodeboronation on acidic silica gel.Use neutral alumina or boric acid-treated silica for chromatography.[11] Alternatively, attempt recrystallization or an extractive workup to avoid chromatography. Minimize the time the product is on the column.
Formation of Suzuki Byproduct Reaction temperature is too high or reaction time is too long.This is less common in base-free systems but can occur. Reduce the reaction temperature or monitor the reaction closely and stop it upon full consumption of the starting material.

Safety Precautions

  • Handle all reagents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents like toluene and diethyl ether are flammable. Keep away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Kubota, K., & Ito, H. (2022, July 18). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 873-881. [Link]

  • Sato, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3429–3433. [Link]

  • Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

  • Chatterjee, I., & Studer, A. (2026, January 2). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Mondal, S., et al. (2024). A Simple Nickel Metal–Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides. ACS Omega, 9(14), 16027–16035. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. Request PDF. [Link]

  • Pye, D. R., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16055–16067. [Link]

  • Reddit. (2024, July 13). Palladium (ii) acetate and miyaura borylation mechanism. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Chen, K., & Li, Z. (2016). Base-Free Pd-Catalyzed C-Cl Borylation of Fluorinated Aryl Chlorides. PMC. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed C−Cl borylation to construct fluorinated aryl boronate esters.. [Link]

  • Zhang, L., et al. (2018). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 20(15), 4480–4483. [Link]

  • Tang, L., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing unwanted debromination of 2-bromo-1,3,5-trifluoro-4-methoxybenzene

Technical Support Center: 2-Bromo-1,3,5-trifluoro-4-methoxybenzene A Guide to Preventing Unwanted Debromination in Synthetic Applications Welcome to the technical support center for 2-bromo-1,3,5-trifluoro-4-methoxybenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

A Guide to Preventing Unwanted Debromination in Synthetic Applications

Welcome to the technical support center for 2-bromo-1,3,5-trifluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this compound, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, make it a valuable synthon. However, these same properties can also render the C-Br bond susceptible to undesired reductive cleavage, a process known as debromination or hydrodehalogenation.

This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you mitigate this common side reaction and maximize the yield of your desired product.

Troubleshooting Unwanted Debromination

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing a significant amount of the debrominated byproduct, 1,3,5-trifluoro-2-methoxybenzene, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What is the underlying mechanism?

A1: The formation of the debrominated byproduct in palladium-catalyzed reactions is a well-documented side reaction known as hydrodehalogenation.[1][2] The primary culprit is the in-situ generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] Once the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of your starting material, the resulting Aryl-Pd(II)-Br complex can react with a hydride source. This leads to a reductive elimination event that forms a C-H bond instead of the desired C-C or C-N bond, regenerating the Pd(0) catalyst and releasing your undesired byproduct. This competing reaction pathway is a common challenge, especially with electron-rich aryl halides.[4]

Q2: Where are these hydride species coming from? How does my choice of base contribute to the problem?

A2: Hydride sources can be insidious and originate from several components of your reaction mixture. The base is a critical factor.[1] Strong alkoxide bases, such as sodium tert-butoxide (NaOt-Bu), are common offenders. They can undergo β-hydride elimination to generate a hydride that can be transferred to the palladium center. Organic amine bases can also serve as hydride donors.[5] To minimize this pathway, switching to milder inorganic bases is highly recommended. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are less likely to generate hydride species and are often effective in promoting the desired cross-coupling while suppressing debromination.[2]

Q3: Can the solvent system promote debromination?

A3: Absolutely. Protic solvents, including alcohols (e.g., methanol, isopropanol) and even trace amounts of water, can act as hydride or proton sources that facilitate the hydrodehalogenation pathway.[1][6] It is crucial to use anhydrous, aprotic solvents to minimize this risk. Recommended solvents include toluene, dioxane, THF, or DMF, ensuring they are rigorously dried before use. Degassing the solvent is also a critical step to remove dissolved oxygen, which can deactivate the catalyst.[2]

Q4: I'm performing a lithium-halogen exchange with n-BuLi or t-BuLi at -78 °C and still see debromination after quenching. Why?

A4: This is a classic challenge in organolithium chemistry. The aryl lithium species you generate is a very strong base. Even at -78 °C, it can be basic enough to deprotonate the solvent, especially THF, or react with any trace water present.[7][8] This acid-base reaction effectively quenches your organometallic intermediate and results in the debrominated product. To overcome this, ensure your solvent and glassware are scrupulously anhydrous. Using a less acidic solvent like diethyl ether or performing the reaction at even lower temperatures (e.g., -100 °C) can sometimes be beneficial.[8]

Q5: How critical are the palladium catalyst and ligands in preventing debromination?

A5: The choice of catalyst and, more importantly, the ligand is paramount. The ligand's role is to modulate the electronic and steric properties of the palladium center to favor the desired reaction pathway.[5] For challenging substrates like yours, bulky and electron-rich phosphine ligands are highly effective.[3] Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate of reductive elimination to form the desired product.[3] This acceleration makes the cross-coupling pathway kinetically more favorable than the competing hydrodehalogenation pathway.[1][9] Using a pre-formed, air-stable precatalyst can also ensure the efficient generation of the active Pd(0) species and improve reproducibility.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired hydrodehalogenation.

G cluster_main Catalytic Cycle Branch Point A Ar-Br + Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(Br)L_n B->C D Desired Pathway: Transmetalation (e.g., with Ar'B(OH)₂) C->D H Undesired Pathway: Hydride Transfer C->H E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F G Desired Product: Ar-Ar' + Pd(0)L_n F->G I Ar-Pd(II)(H)L_n H->I J Reductive Elimination I->J K Debrominated Byproduct: Ar-H + Pd(0)L_n J->K

Caption: Competing pathways of cross-coupling vs. debromination.

Preventative Strategies & Best Practices

Proactively designing your experiment to disfavor hydrodehalogenation is the most effective strategy.

Q: What are the key parameters I should consider from the outset to avoid debromination?

A: A successful reaction hinges on the careful selection of four key parameters: the base, ligand, solvent, and temperature. The table below provides a starting point for optimizing your reaction conditions.

ParameterRecommendation for Minimizing DebrominationRationale
Base Use weaker, non-nucleophilic inorganic bases.Avoids the generation of hydride species that cause hydrodehalogenation. Strong bases like alkoxides are common culprits.[1][2]
Examples: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF
Ligand Employ bulky, electron-rich biarylphosphine ligands.These ligands accelerate the desired reductive elimination step, making it kinetically favored over the debromination pathway.[1][3][9]
Examples: SPhos, XPhos, RuPhos, BrettPhos
Solvent Use anhydrous, aprotic solvents.Protic solvents (alcohols, water) can act as a source of protons or hydrides, leading to the undesired side reaction.[1][2]
Examples: Toluene, Dioxane, THF (rigorously dried)
Temperature Start at a moderate temperature (e.g., 80-100 °C) and optimize.While higher temperatures can increase reaction rates, they can also disproportionately accelerate side reactions like debromination.[2]

Troubleshooting Workflow

If you are currently facing issues with debromination, follow this logical workflow to diagnose and solve the problem.

G start Debromination Observed q1 What base are you using? start->q1 a1_strong Strong Base (e.g., NaOtBu, KOtBu) q1->a1_strong Strong a1_weak Weak Inorganic Base (e.g., K₂CO₃, K₃PO₄) q1->a1_weak Weak sol1 Action: Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃. a1_strong->sol1 q2 What ligand/catalyst system are you using? a1_weak->q2 sol1->q2 a2_simple Simple Ligand (e.g., PPh₃) q2->a2_simple Simple a2_advanced Bulky, Electron-Rich Ligand (e.g., SPhos) q2->a2_advanced Advanced sol2 Action: Switch to a modern biarylphosphine ligand (e.g., SPhos, XPhos). Use a pre-catalyst. a2_simple->sol2 q3 Are your conditions strictly anhydrous? a2_advanced->q3 sol2->q3 a3_no No / Unsure q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3 Action: Use freshly dried, degassed solvents. Dry glassware thoroughly. a3_no->sol3 end Problem Solved / Re-evaluate a3_yes->end sol3->end

Caption: A logical workflow for troubleshooting debromination.

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, incorporating the best practices discussed above to minimize debromination.

Reaction Scheme: (Ar = 2-bromo-1,3,5-trifluoro-4-methoxyphenyl) Ar-Br + Ar'-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Ar-Ar'

Materials:

  • 2-bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 mixture)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 2-bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent mixture (e.g., Toluene/H₂O 10:1) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). Practical iron-catalyzed dehalogenation of aryl halides. Royal Society of Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16), 2541-2544. Retrieved from [Link]

  • Baskakos, S., & Poulos, A. (1986). Process for dehalogenation of aryl and alpha-araliphatic halides. Google Patents.
  • Li, Y., et al. (2023). Dehalogenative Arylation of Unactivated Alkyl Halides via Electroreduction. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Shi, G., Huang, X., & Hong, F. (1996). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 61(9), 3200-3204. Retrieved from [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • Black, D. S., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 2(4), 334-336. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for 2-bromo-1,3,5-trifluoro-4-methoxybenzene lithiation

Welcome to the Technical Support Center for the lithiation of highly functionalized polyfluorinated arenes. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the lithiation of highly functionalized polyfluorinated arenes. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of metalating 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for the lithiation of 2-bromo-1,3,5-trifluoro-4-methoxybenzene? A: The substrate possesses two competing reactive sites: the C-Br bond (susceptible to halogen-metal exchange) and the highly acidic C-H bond at position 6, flanked by two fluorine atoms. Temperature dictates the chemoselectivity and stability of the resulting aryllithium species. At temperatures above -60 °C, ortho-bromoarylmetals are highly prone to elimination, forming highly reactive benzyne intermediates[2]. Furthermore, using n-butyllithium in THF-hexane at -78 °C can lead to unwanted autometallation and complex product mixtures [1].

Q2: Should I use n-BuLi or a sterically hindered amide base like LDA/LiTMP? A: It depends on your target intermediate.

  • For Bromine-Lithium Exchange: Use n-BuLi in an ether-hexane solvent system at -78 °C. Ether suppresses the autometallation observed in THF [1].

  • For Deprotonative Lithiation (C-H activation): Use lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -75 °C to -78 °C. These non-nucleophilic bases cleanly remove the most acidic proton without triggering halogen-metal exchange [1, 2].

Q3: How do I prevent benzyne formation during the reaction? A: Benzyne formation is a thermally driven elimination of LiF or LiBr. You must maintain the internal reaction temperature strictly below -75 °C during base addition and subsequent electrophilic trapping. Employing in situ trapping (e.g., adding trimethylsilyl chloride alongside the base) can immediately capture the kinetic aryllithium intermediate before degradation occurs [2].

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the expected outcomes based on temperature and base selection, derived from established kinetic studies on fluorinated bromobenzenes [1, 2].

Base / Solvent SystemTemperature (°C)Primary PathwayMajor Side Reaction / DegradationEstimated Yield of Trapped Product
n-BuLi / Ether-Hexane-78 °CBr-Li ExchangeMinimal> 85%
n-BuLi / THF-Hexane-78 °CBr-Li ExchangeAutometallation< 50% (Complex mixture)
LDA / THF-Hexane-78 °CDeprotonation (C6)None> 90%
LDA / THF-Hexane-40 °CDeprotonation (C6)Benzyne Formation (Elimination)< 20%
LiTMP + TMSCl / THF-75 °CDeprotonation (in situ trap)Minimal> 85%

Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating system by incorporating an in situ electrophilic quench to verify the exact site of lithiation without allowing time for thermodynamic equilibration or degradation.

Objective: Regioselective deprotonative lithiation and silylation of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Solvent & Substrate: Add 10 mL of anhydrous THF and 1.0 mmol of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

  • In Situ Trap Addition: Add 2.0 mmol of freshly distilled chlorotrimethylsilane (TMSCl) to the flask. Causality: The presence of the electrophile ensures the aryllithium is trapped the moment it forms, preventing benzyne elimination [2].

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Base Addition: Dropwise add 1.1 mmol of a freshly titrated LiTMP solution (in THF/hexane) over 20 minutes using a syringe pump. Ensure the internal temperature does not rise above -75 °C.

  • Validation Check: The reaction should remain clear or pale yellow. A rapid darkening (brown/black) indicates localized heating and benzyne formation.

  • Quenching: After 2 hours at -78 °C, quench the reaction with saturated aqueous NH₄Cl (5 mL) before warming to room temperature.

  • Workup: Extract with diethyl ether, dry over MgSO₄, and analyze via ¹⁹F and ¹H NMR to confirm the regioselectivity of the TMS group at position 6.

Reaction Pathway Visualization

LithiationPathways Substrate 2-Bromo-1,3,5-trifluoro- 4-methoxybenzene BuLi n-BuLi / Ether (-78 °C) Substrate->BuLi Pathway A LDA LDA or LiTMP (-78 °C) Substrate->LDA Pathway B BrLiExchange Br-Li Exchange (Kinetic Control) BuLi->BrLiExchange Deprotonation C6 Deprotonation (Thermodynamic/Kinetic) LDA->Deprotonation TempHigh Warming > -60 °C BrLiExchange->TempHigh Trap1 Electrophilic Quench (Stable Product) BrLiExchange->Trap1 T < -75 °C Deprotonation->TempHigh Trap2 In Situ TMSCl Quench (Stable Product) Deprotonation->Trap2 T < -75 °C Benzyne Benzyne Formation (Degradation) TempHigh->Benzyne LiF/LiBr Elimination

Fig 1: Temperature-dependent chemoselectivity and degradation pathways during lithiation.

References

  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature Journal of the Chemical Society, Perkin Transactions 1 URL: [Link] [1]

  • Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds Chimia URL: [Link] [2]

Troubleshooting

palladium catalyst selection for sterically hindered 2-bromo-1,3,5-trifluoro-4-methoxybenzene

Substrate Focus: 2-Bromo-1,3,5-trifluoro-4-methoxybenzene Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Advanced Troubleshooting Hub. Working with highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: 2-Bromo-1,3,5-trifluoro-4-methoxybenzene Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Troubleshooting Hub. Working with highly functionalized, sterically hindered polyfluorinated arenes requires moving beyond standard cross-coupling conditions. This guide synthesizes mechanistic causality with field-validated protocols to help you successfully couple 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Substrate Profiling & Mechanistic Causality

To select the correct palladium catalyst, we must first understand the specific electronic and steric environment of 2-bromo-1,3,5-trifluoro-4-methoxybenzene . This substrate presents a unique mechanistic dichotomy known as the "Fluorine Factor":

  • Hyper-Electrophilicity (The Electronic Effect): The inductive electron-withdrawing nature of three fluorine atoms and the methoxy group makes the aromatic ring highly electron-deficient. This drastically accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond[1].

  • The Ortho-Fluorine Wall (The Steric Effect): Once the [Pd(Ar_F)(Br)L_n] intermediate is formed, the two fluorine atoms at positions 1 and 3 (flanking the palladium center) create a severe steric wall. Furthermore, fluorine substitution increases the homolytic Pd–C bond dissociation energy. This combination traps the catalyst in a deep thermodynamic well, making the subsequent transmetalation step exceptionally slow and difficult[2].

Because the catalyst is stalled at the Pd(II) stage, the highly electrophilic substrate is left vulnerable to background side reactions, primarily Nucleophilic Aromatic Substitution (SNAr) and Protodebromination [3].

Visualizing the Mechanistic Bottleneck

CatalyticCycle Pd0 Pd(0)L_n Active OA Oxidative Addition Pd0->OA Fast (e- deficient) TM Trans- metalation OA->TM SLOW (ortho-F Sterics) SNAr SNAr Byproducts OA->SNAr Nucleophilic Attack RE Product Formation TM->RE Fast RE->Pd0 L Regeneration

Caption: Catalytic cycle bottlenecks for ortho-fluorinated arenes highlighting the transmetalation stall.

Diagnostic FAQs & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling stalls at 30% conversion, and I recover mostly unreacted starting material. Why?

A1: Your catalyst is likely dying due to the transmetalation bottleneck. The stable [Pd(Ar_F)(Br)L_n] intermediate is struggling to undergo transmetalation with the boronic acid. When this step is delayed, the active catalyst eventually precipitates as inactive palladium black. Solution: You must use a ligand that is bulky enough to force the required geometries for transmetalation and reductive elimination, yet flexible enough to accommodate the ortho-fluorines. Bidentate ligands with wide bite angles (like dppf)[4] or bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) are required to lower this activation barrier.

Q2: I am attempting a Buchwald-Hartwig amination, but LC-MS shows multiple isomers and no bromine loss. What is happening?

A2: You are observing competing SNAr. Because the polyfluorinated ring is highly electrophilic, aliphatic amines or strong alkoxide bases (like NaOtBu) will directly attack the C–F bonds or displace the methoxy group before the palladium cycle can complete[3]. Solution: Switch to a weaker, non-nucleophilic base like Cs₂CO₃. More importantly, use a fast-initiating precatalyst (e.g., RuPhos-Pd-G3) to ensure the cross-coupling rate outpaces the background SNAr rate.

Q3: GC-MS shows a major peak at m/z 162. How do I stop this side reaction?

A3: A mass of 162 corresponds to 1,3,5-trifluoro-4-methoxybenzene. This is hydrodehalogenation (protodebromination). It occurs when the stalled Pd(II) intermediate undergoes β-hydride elimination from an aliphatic solvent, an amine partner, or an alkoxide base, followed by reductive elimination. Solution: Ensure strictly anhydrous conditions, switch to solvents lacking accessible β-hydrogens (like toluene or 1,4-dioxane), and utilize a highly electron-rich ligand (like XPhos) to accelerate transmetalation past the rate of hydride transfer.

Visualizing the Diagnostic Workflow

Troubleshooting Start Issue: Low Product Yield (2-Bromo-1,3,5-trifluoro-4-methoxybenzene) Hydro GC-MS: m/z 162 (Protodebromination) Start->Hydro Hydride transfer > Coupling SNAr LC-MS: F-Displacement (SNAr Adduct) Start->SNAr Base attacks C-F bond NoRxn GC-MS: m/z 240/242 (Unreacted SM) Start->NoRxn Catalyst death / No OA SolHydro Fix: Use bulky ligand (XPhos) Ensure anhydrous conditions Hydro->SolHydro SolSNAr Fix: Weaker base (Cs2CO3) Fast precatalyst (RuPhos-G3) SNAr->SolSNAr SolNoRxn Fix: Check Pd(0) generation Increase temp to 80°C NoRxn->SolNoRxn

Caption: Diagnostic decision tree for polyfluorinated aryl bromide coupling failures.

Quantitative Catalyst Selection Data

The following table summarizes the expected outcomes when coupling 2-bromo-1,3,5-trifluoro-4-methoxybenzene based on empirical data from analogous sterically hindered polyfluorinated systems[2],[4].

Catalyst SystemLigand ClassBaseReaction TypeMajor Outcome / YieldPrimary Byproduct
Pd(PPh₃)₄ MonodentateNa₂CO₃Suzuki-Miyaura< 20% YieldUnreacted SM
PdCl₂(dppf) BidentateK₂CO₃Suzuki-Miyaura60–70% YieldProtodebromination
Pd(OAc)₂ / SPhos Buchwald DialkylbiarylK₃PO₄Suzuki-Miyaura> 85% Yield Trace SNAr
RuPhos-Pd-G3 Buchwald PrecatalystCs₂CO₃Buchwald-Hartwig> 90% Yield None
Pd₂(dba)₃ / BINAP BidentateNaOtBuBuchwald-Hartwig< 10% YieldSNAr (Alkoxide adduct)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not skip the analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for Steric Hindrance)

This protocol utilizes the bulky, electron-rich SPhos ligand to accelerate transmetalation and suppress protodebromination.

Reagents:

  • 2-Bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (anhydrous, finely milled, 2.0 equiv)

  • Solvent: Toluene / H₂O (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Purging: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Addition: Dissolve 2-bromo-1,3,5-trifluoro-4-methoxybenzene in degassed toluene. Add this solution to the flask via syringe, followed by the degassed H₂O.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring (1000 rpm) to ensure proper mixing of the biphasic system.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot from the organic layer. Quench with EtOAc and filter through a short silica plug. Analyze via GC-MS.

    • Pass Condition: You should observe <5% of the m/z 162 peak (protodebromination).

    • Fail Condition: If m/z 162 > 15%, your solvent is insufficiently degassed, or your boronic acid is undergoing rapid protodeboronation, acting as a hydride source.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (SNAr Suppression)

This protocol utilizes a Generation 3 (G3) precatalyst to ensure instantaneous Pd(0) generation, outcompeting the background SNAr degradation pathway[3].

Reagents:

  • 2-Bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Primary/Secondary Amine (1.2 equiv)

  • RuPhos-Pd-G3 Precatalyst (2–5 mol%)

  • Cs₂CO₃ (anhydrous, 1.5 equiv) (Critical: Do not use NaOtBu)

  • Solvent: 1,4-Dioxane (anhydrous, sealed under Argon)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with RuPhos-Pd-G3 and Cs₂CO₃.

  • Addition: Outside the glovebox, add the 2-bromo-1,3,5-trifluoro-4-methoxybenzene, the amine, and anhydrous 1,4-dioxane under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 80 °C. The G3 precatalyst will rapidly activate, turning the solution from pale yellow to a deep red/brown active catalytic state.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: The primary mass should correspond to the cross-coupled product.

    • Fail Condition: If you observe a mass corresponding to [M - 19 + Amine] (displacement of fluorine), your reaction temperature is too high, or your amine is too nucleophilic for this specific substrate. Lower the temperature to 60 °C.

  • Workup: After 8 hours, filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model Journal of Medicinal Chemistry - ACS Publications[Link]

  • Palladium–mediated organofluorine chemistry Universidad de Valladolid (UVa)[Link]

  • Micellar Catalysis: A Sustainable Approach to Cross-Coupling Reactions (Dissertation) UC Santa Barbara - eScholarship.org[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0). Highly halogenated anisole derivatives present unique purification challenges due to their specific electron-withdrawing/donating push-pull systems, high volatility, and depressed melting points.

This document bypasses generic advice to provide field-proven, causality-driven methodologies and self-validating protocols to ensure you achieve >99% purity without compromising your yield.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical parameters governing the compound's behavior. The asymmetric substitution of fluorine, bromine, and a methoxy group disrupts crystal packing, resulting in a compound that is typically a viscous liquid or a low-melting solid at ambient temperatures 1.

ParameterQuantitative / Qualitative Value
Compound Name 2-Bromo-1,3,5-trifluoro-4-methoxybenzene
CAS Number 1805474-15-0
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Physical State (25 °C) Viscous liquid / Low-melting solid
Solubility Profile Soluble in DCM, Hexane, EtOAc, Pentane; Insoluble in H₂O
Purification Decision Workflow

Select your purification route based on the impurity profile of your crude mixture.

PurificationWorkflow Crude Crude Mixture (2-Bromo-1,3,5-trifluoro-4-methoxybenzene) Assess Initial Purity Assessment (GC-MS & 19F-NMR) Crude->Assess Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Assess->Chromatography Complex Polar Impurities Distillation Vacuum Distillation (Removal of Volatiles) Assess->Distillation High Volatile Impurities Recrystallization Low-Temp Recrystallization (Pentane, -78°C) Chromatography->Recrystallization >95% Purity Reached Distillation->Recrystallization >90% Purity Reached Pure Pure Compound (>99% Purity) Recrystallization->Pure Final Polish

Figure 1: Decision workflow for the purification of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Core Methodologies
Protocol A: Silica Gel Flash Chromatography
  • Objective: Isolate the target compound from polar byproducts and unreacted starting materials.

  • Causality: The target compound is highly lipophilic due to the trifluoro and bromo substitutions. It will elute rapidly in non-polar solvents, while polar byproducts (e.g., unreacted phenols or des-fluoro impurities) will be retained on the stationary phase.

  • Step-by-Step Procedure:

    • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane as a slurry.

    • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Carefully load it onto the silica bed.

    • Elution: Run a gradient starting from 100% Hexane, slowly increasing to 95:5 Hexane:Ethyl Acetate.

    • Self-Validation (IPC): Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the product. To validate, spot the pooled mixture against a known standard; a single, tight spot confirms successful separation.

    • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the water bath strictly below 25 °C to prevent evaporative loss of the volatile target compound 2.

Protocol B: Low-Temperature Recrystallization (-78 °C)
  • Objective: Achieve >99% analytical purity (Final Polish).

  • Causality: Standard recrystallization (heating and cooling to 0 °C) fails because the compound's low melting point causes it to "oil out" (form a separate liquid phase) rather than crystallize. Low-temperature recrystallization forces the compound into a crystalline lattice by drastically lowering the solubility threshold in a non-polar solvent 3.

  • Step-by-Step Procedure:

    • Dissolution: In an oven-dried Schlenk flask under argon, dissolve the semi-pure compound (>90% purity from Protocol A) in a minimal amount of dry pentane at room temperature (approx. 1 mL pentane per 1 g of compound).

    • Cooling: Transfer the flask to an acetone bath. Gradually add small pieces of dry ice to lower the temperature to -78 °C over a period of 90 minutes. Note: Slow cooling prevents the entrapment of impurities within the forming crystal lattice.

    • Crystallization Induction: If crystals do not form spontaneously at -78 °C, gently scratch the inside of the flask with a glass rod to provide nucleation sites.

    • Isolation: Filter the crystals rapidly using a pre-chilled jacketed Büchner funnel (-78 °C). Wash the filter cake with 2 mL of pre-chilled pentane.

    • Self-Validation (IPC): Take a 5 mg sample of the isolated crystals and a 0.1 mL aliquot of the mother liquor. Run ¹⁹F-NMR on both. The mother liquor should show a high concentration of impurity peaks, while the crystal sample should show only the three distinct fluorine environments of the target compound, validating the efficacy of the crystal lattice exclusion.

Troubleshooting Guides & FAQs

Q1: During the low-temperature cooling phase, my compound is "oiling out" instead of forming a crystalline solid. How do I force crystallization?

  • Causality: Oiling out occurs when the compound separates as a liquid phase because the saturation temperature of the solvent system is higher than the melting point of your impure mixture.

  • Solution: First, ensure your initial purity is >90% via chromatography; excessive impurities severely depress the melting point. If oiling out still occurs, warm the mixture back to room temperature to redissolve the oil. Add 10-15% more pentane to decrease the saturation temperature, and cool it much more slowly (e.g., 0.5 °C/min). If available, introduce a seed crystal at -40 °C before reaching the oiling-out threshold.

Q2: I am experiencing significant product loss during the rotary evaporation of my chromatography fractions. Why is this happening and how can I prevent it?

  • Causality: Halogenated anisoles, particularly those with multiple fluorine atoms, exhibit significant vapor pressure even at moderate temperatures. They can co-distill with non-polar solvents like hexane.

  • Solution: Never heat the rotary evaporator water bath above 25 °C. Maintain the vacuum around 50-100 mbar rather than applying a high vacuum. For final drying, avoid using a high-vacuum manifold pump; instead, use a gentle stream of nitrogen gas to blow off residual solvent, preventing sublimation or evaporative loss.

Q3: How can I definitively differentiate the target compound from its positional isomers (e.g., 3-bromo-1,2,5-trifluoro-4-methoxybenzene) in my crude mixture?

  • Causality: Positional isomers will have nearly identical retention times on silica gel and identical mass-to-charge (m/z) ratios on GC-MS, making standard chromatographic assessment unreliable.

  • Solution: Rely on ¹⁹F-NMR and ¹H-NMR for self-validation. The ¹⁹F-NMR of 2-bromo-1,3,5-trifluoro-4-methoxybenzene will show three distinct, non-equivalent fluorine environments with specific ortho/meta coupling constants. Furthermore, the single aromatic proton in the ¹H-NMR will appear as a distinct multiplet due to its coupling with the adjacent fluorine atoms.

References
  • Organic Syntheses. "Synthesis of Acetylenes, Allenes, and Cumulenes, Methods and Techniques (Low-Temperature Recrystallization Procedures)." Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

resolving solubility issues in 2-bromo-1,3,5-trifluoro-4-methoxybenzene reactions

Technical Support Center: Troubleshooting Solubility in 2-Bromo-1,3,5-trifluoro-4-methoxybenzene Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers st...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility in 2-Bromo-1,3,5-trifluoro-4-methoxybenzene Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly fluorinated building blocks. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0) presents a unique paradox in organic synthesis: its extreme electron deficiency makes it highly reactive toward transition-metal insertion, yet its intense hydrophobicity causes it to crash out of the very solvent systems designed to facilitate these couplings[1][2].

This guide deconstructs the causality behind these solubility bottlenecks and provides field-proven, self-validating protocols to ensure your syntheses succeed.

Physicochemical & Solubility Profile

To understand the behavior of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, we must first quantify its physical properties. The three fluorine atoms dramatically lower the HOMO/LUMO energy levels while simultaneously increasing the lipophilicity of the aromatic ring.

Table 1: Solubility Profile & Synthetic Impact

Property / Solvent Quantitative Value / Observation Impact on Synthetic Workflow
Molecular Weight 241.01 g/mol N/A
Water < 0.1 mg/mL (Insoluble) Causes immediate precipitation in standard aqueous biphasic Suzuki conditions.
Toluene / DCM > 50 mg/mL (Highly Soluble) Excellent for stock solutions; requires co-solvents for inorganic base dissolution.
DMSO / DMF ~ 10-15 mg/mL at 20 °C Poor dissolution for SNAr at room temp; requires heating (>80 °C) or co-solvents.

| 1,4-Dioxane / H₂O (5:1) | > 30 mg/mL (Optimal) | Balances organic solubility of the arene with the dissolution of inorganic bases[2]. |

Diagnostic Workflow

Below is the logical progression for diagnosing and resolving solubility failures based on your target reaction.

SolubilityTroubleshooting Start 2-Bromo-1,3,5-trifluoro- 4-methoxybenzene Assess Select Reaction Type Start->Assess Suzuki Suzuki-Miyaura (Aqueous Biphasic) Assess->Suzuki SNAr SNAr / Amination (Polar Aprotic) Assess->SNAr Issue1 Precipitation / Phase Separation Suzuki->Issue1 Issue2 Poor Dissolution at Room Temp SNAr->Issue2 Sol1 Modify Solvent: 1,4-Dioxane/H2O (5:1) + SPhos/Pd2(dba)3 Issue1->Sol1 Sol2 Solvent-Free: Mechanochemistry (Ball Milling) Issue1->Sol2 Sol3 Co-Solvent System: Toluene/DMF + Heat Issue2->Sol3 Success Homogeneous Reaction & High Yield Sol1->Success Sol2->Success Sol3->Success

Fig 1: Troubleshooting workflow for solubility bottlenecks in polyfluoroarene reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn into a thick suspension during aqueous biphasic Suzuki couplings? Causality: Standard Suzuki-Miyaura protocols often rely on solvent mixtures like Toluene/H₂O (3:1) or THF/H₂O (1:1) to dissolve both the organic electrophile and the inorganic base (e.g., Na₂CO₃). However, the highly hydrophobic trifluoro-methoxy core of 2-bromo-1,3,5-trifluoro-4-methoxybenzene acts as a surfactant-like disruptor. It causes the organic phase to supersaturate, and the starting material crashes out at the liquid-liquid interface. This physical barrier prevents transmetalation, leading to high rates of boronic acid protodeboronation instead of cross-coupling. Solution: Shift the dielectric constant of the medium. Using a 1,4-Dioxane/H₂O (5:1) mixture creates a pseudo-homogeneous phase at elevated temperatures (95 °C) that maintains the solubility of the polyfluorinated arene while providing just enough water to dissolve the base and activate the boronic acid[2].

Q2: I cannot get the compound to dissolve in DMSO for a Nucleophilic Aromatic Substitution (SNAr). What is the workaround? Causality: While polyfluorinated arenes are highly electrophilic and primed for SNAr, their lack of hydrogen-bond donors and extreme non-polarity make them poorly soluble in highly polar aprotic solvents at room temperature. Solution: Implement a co-solvent strategy. Dissolve the arene in a minimal amount of Toluene first, then dilute with DMF or DMSO (1:4 ratio). Alternatively, conduct the reaction in a sealed pressure tube at 80–100 °C; the thermal energy overcomes the lattice/solvation energy barrier, forcing the compound into solution.

Q3: Is there a solvent-free alternative if my specific catalyst system is incompatible with dioxane or toluene? Causality: Yes. When solubility completely inhibits the transmetalation step—especially with weakly nucleophilic polyfluorinated organoboron reagents—removing the solvent entirely forces molecular proximity[3]. Solution: Mechanochemistry (ball milling) has emerged as a superior alternative. By using high-temperature solid-state conditions, the extreme local concentration of the catalyst and substrates bypasses the thermodynamic solubility limits of liquid solvents, driving the cross-coupling of insoluble polyfluorinated halides to completion without the need for degassed organic solvents[3].

Validated Experimental Protocol: Homogeneous Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system. By incorporating an internal standard and specific visual checkpoints, you can diagnose failures in real-time rather than waiting for post-reaction NMR.

Objective: Synthesis of a polyfluorinated biaryl via Suzuki-Miyaura coupling[2].

Step 1: Reagent Preparation & Internal Standard

  • Weigh 2-bromo-1,3,5-trifluoro-4-methoxybenzene (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), SPhos (15 mol%), and Na₂CO₃ (2.2 equiv) into an oven-dried Schlenk flask.

  • Validation Check: Add 0.1 equiv of dodecane. This serves as an inert internal standard for quantitative GC-MS tracking.

Step 2: Solvent Degassing (Critical)

  • Prepare a 5:1 mixture of anhydrous 1,4-Dioxane and double-distilled H₂O.

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Polyfluorinated cross-couplings are notoriously slow. Any dissolved oxygen will irreversibly oxidize the electron-rich SPhos ligand over the extended 60-hour reaction time, killing the catalytic cycle[2].

Step 3: Reaction Assembly & Heating

  • Transfer 3.0 mL of the degassed solvent mixture to the Schlenk flask under an argon atmosphere.

  • Heat the mixture to 95 °C.

  • Validation Check (Visual): At room temperature, the mixture will be a cloudy suspension. As the temperature crosses 75 °C, the 1,4-Dioxane/H₂O mixture should transition into a near-homogeneous golden solution. If heavy precipitation remains, your base equivalent is too high or your water ratio is off.

Step 4: Monitoring & Workup

  • Stir at 95 °C for 48–60 hours. Pull 20 µL aliquots every 12 hours, dilute in EtOAc, filter through a celite plug, and run GC-MS.

  • Validation Check: Compare the substrate peak area against the dodecane internal standard. If the starting material peak plateaus before 90% conversion, the catalyst has deactivated (likely due to poor degassing or solvent loss).

  • Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate for silica gel chromatography.

References

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Optimization

reducing side reactions during 2-bromo-1,3,5-trifluoro-4-methoxybenzene synthesis

An in-depth guide to the synthesis of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, focusing on the reduction of side reactions. Technical Support Center: Synthesis of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, focusing on the reduction of side reactions.

Technical Support Center: Synthesis of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Welcome to the technical support guide for the synthesis of 2-bromo-1,3,5-trifluoro-4-methoxybenzene. This molecule presents a unique synthetic challenge due to the competing electronic effects of its substituents. The methoxy group is a powerful ortho-, para-directing activator, while the three fluorine atoms are deactivating, yet also ortho-, para-directing. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate this synthesis and minimize the formation of unwanted side products.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct route to 2-bromo-1,3,5-trifluoro-4-methoxybenzene is the electrophilic bromination of the starting material, 1,3,5-trifluoro-2-methoxybenzene. The core challenge lies in achieving high regioselectivity for the bromine to add at the C2 position, which is sterically hindered and electronically influenced by adjacent fluorine and methoxy groups.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 1,3,5-trifluoro-4-methoxybenzene, and what is the chemical reasoning behind it?

A1: The regioselectivity is governed by the directing effects of the substituents. The methoxy (-OCH₃) group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine (-F) atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of resonance donation from their lone pairs.[1]

In this specific molecule:

  • The C2 and C6 positions are ortho to the methoxy group.

  • The C4 position is para to the methoxy group but is already substituted with fluorine.

  • The C2 position is the only unsubstituted position ortho to the strongly activating methoxy group.

Therefore, the primary site of electrophilic attack is the C2 position. However, the strong deactivating effect of the three fluorine atoms makes the ring electron-poor, often requiring forcing conditions which can reduce selectivity.

Q2: I am observing a significant amount of a dibrominated byproduct. What is happening and how can I prevent it?

A2: The formation of a dibrominated species (likely 2,6-dibromo-1,3,5-trifluoro-4-methoxybenzene) occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. The initial product, 2-bromo-1,3,5-trifluoro-4-methoxybenzene, is still activated enough by the methoxy group to undergo a second bromination, particularly if excess brominating agent is present.

Mitigation Strategies:

  • Stoichiometry Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent.

  • Controlled Addition: Add the brominating agent slowly, preferably via a syringe pump, to maintain a low concentration in the reaction mixture at all times.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. Overheating can significantly increase the rate of the second bromination.

Q3: My reaction is very slow or fails to proceed to completion. What are the likely causes?

A3: This is a common issue stemming from the heavily deactivated nature of the polyfluorinated ring.[2]

  • Insufficiently Potent Brominating System: The combination of your brominating agent and catalyst may not be strong enough to overcome the ring's deactivation. For example, using N-Bromosuccinimide (NBS) without a strong acid catalyst may be ineffective.

  • Catalyst Inactivity: Lewis acid catalysts like FeBr₃ or AlBr₃ are highly hygroscopic. Contamination with moisture will deactivate them. Ensure all reagents and glassware are scrupulously dry.[3]

  • Low Temperature: While essential for selectivity, a temperature that is too low may completely stall the reaction. A careful balance must be found.

Q4: I have noticed a side product that suggests my methoxy group has been cleaved. Why does this happen?

A4: Demethylation is a known side reaction when using strong Lewis acids (e.g., AlBr₃, BBr₃) with methoxy-substituted aromatics. The Lewis acid can coordinate to the methoxy oxygen, leading to cleavage of the methyl group and formation of a phenol. This phenolic product can complicate purification and may itself react with the brominating agent. To avoid this, consider using a milder Lewis acid like iron(III) bromide (FeBr₃) or avoiding Lewis acids altogether by using a different brominating system, such as Br₂ in acetic acid, although this may require higher temperatures.[4]

Q5: What are the recommended purification strategies for this compound?

A5: Purification can be challenging due to the potential for closely-eluting isomeric or poly-brominated byproducts.

  • Aqueous Work-up: First, quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine. Follow this with a wash with a mild base (e.g., NaHCO₃ solution) to remove acidic components.

  • Flash Column Chromatography: This is typically the most effective method. A non-polar/polar solvent system is recommended. A good starting point for method development is a gradient of ethyl acetate in hexanes.[5] Use TLC to determine the optimal solvent ratio, aiming for an Rf value of 0.2-0.4 for the desired product.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a solvent like hexanes or an ethanol/water mixture can be an effective final purification step.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solutions & Rationale
Low or No Conversion 1. Ring deactivation by fluorine atoms. 2. Inactive catalyst (moisture contamination). 3. Reaction temperature is too low.1. Use a more potent electrophilic system (e.g., Br₂ with a Lewis acid like FeBr₃). The catalyst generates a more powerful electrophile (Br⁺). 2. Use freshly opened or purified Lewis acids. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[3] 3. Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC to find the optimal balance between rate and selectivity.
Poor Regioselectivity (Multiple Isomers) 1. Reaction temperature is too high. 2. Overly aggressive brominating agent/catalyst.1. Lower the reaction temperature. High temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions. 2. Switch to a milder system. For instance, if Br₂/AlBr₃ gives poor selectivity, try Br₂/FeBr₃ or NBS in sulfuric acid.[4]
Significant Dibromination 1. Excess brominating agent. 2. High local concentration of bromine. 3. Reaction run for too long or at too high a temperature.1. Use a precise stoichiometry (1.0-1.05 eq. of brominating agent). 2. Add the brominating agent dropwise or via syringe pump over an extended period to prevent localized excess. 3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Product Decomposition or Demethylation 1. Use of a harsh Lewis acid (e.g., AlBr₃). 2. High reaction temperatures.1. Employ a milder Lewis acid (FeBr₃, ZnCl₂) or a non-Lewis acid method. 2. Maintain the lowest effective temperature to minimize side reactions. The stability of fluorinated methoxy compounds can be sensitive to harsh conditions.[6]

Visualizing the Process & Troubleshooting

General Experimental Workflow

The following diagram outlines the standard procedure from reaction setup to purification.

G cluster_0 Reaction Setup cluster_1 Bromination Reaction cluster_2 Work-up & Purification A 1. Flame-dry glassware under N2/Ar B 2. Charge 1,3,5-trifluoro-4-methoxybenzene and anhydrous solvent (e.g., CH2Cl2) A->B C 3. Cool to 0 °C B->C D 4. Add Lewis Acid Catalyst (e.g., FeBr3) C->D E 5. Add Brominating Agent (e.g., Br2) slowly via syringe pump D->E F 6. Stir at 0 °C to RT E->F G 7. Monitor reaction by TLC/GC-MS F->G H 8. Quench with aq. Na2S2O3 G->H I 9. Separate organic layer, wash with H2O and brine, dry over MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Purify via Flash Chromatography J->K L 2-bromo-1,3,5-trifluoro- 4-methoxybenzene K->L Pure Product

Caption: General workflow for the synthesis of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common synthesis problems.

G start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 a1 Low Conversion q1->a1 a2 Poor Selectivity / Multiple Products q1->a2 a3 Product Degradation q1->a3 sol1 Increase catalyst activity (use fresh). Increase reaction temperature gradually. a1->sol1 sol2 Lower reaction temperature. Use milder catalyst (FeBr3). Slow reagent addition. a2->sol2 sol3 Use milder Lewis acid (FeBr3). Ensure temperature is not too high. a3->sol3

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Analytical Methods. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. RSC Publishing. [Link]

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • ResearchGate. (2026). Continuous-flow photochemistry for the efficient synthesis of 2,2,2-trifluoro-1-(3′-methoxy-[1,1′-biphenyl]-4-yl)ethan-1-ol. [Link]

  • Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Bromination of 1,3,5-trimethoxybenzene promoted by 1-PDI, supported on.... [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • PMC. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • PubChem. (n.d.). 1-Bromo-2,4,5-trifluoro-3-methoxybenzene. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Aromatic polyfluoro-compounds. Part XLVIII. Some electrophilic substitution reactions of 2,3,4,5,6-pentafluorobiphenyl. [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ChemRxiv. (n.d.). Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. [Link]

  • ResearchGate. (n.d.). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • RSC Publishing. (n.d.). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. [Link]

  • OSU Chemistry. (n.d.). The use of alternative solvent purification techniques. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

  • MDPI. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. [Link]

Sources

Troubleshooting

long-term storage and stability optimization for 2-bromo-1,3,5-trifluoro-4-methoxybenzene

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice for the long-term storage and stability optimization of 2-bromo-1,3,5-trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice for the long-term storage and stability optimization of 2-bromo-1,3,5-trifluoro-4-methoxybenzene. By understanding the chemical nature of this molecule and potential degradation pathways, users can ensure the integrity of their samples and the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-bromo-1,3,5-trifluoro-4-methoxybenzene?

A1: For optimal stability, 2-bromo-1,3,5-trifluoro-4-methoxybenzene should be stored in a cool, dry, and dark place.[1] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1] For extended periods, refrigeration (2-8 °C) is advisable.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of 2-bromo-1,3,5-trifluoro-4-methoxybenzene are exposure to moisture, light, and high temperatures. The methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] The aromatic bromine atom can be labile, especially under photolytic conditions (exposure to light), potentially leading to debromination.[3][4][5]

Q3: What are the likely degradation products I should be aware of?

A3: While specific degradation products for this exact molecule are not extensively documented, based on its structure, likely degradation products include:

  • 2-bromo-1,3,5-trifluorophenol: Resulting from the hydrolysis of the methoxy group.

  • 1,3,5-trifluoro-4-methoxybenzene: Resulting from hydrodebromination.

  • Polymeric materials: Formed through radical reactions, especially if exposed to air and light over extended periods.[6]

Q4: How can I assess the purity of my 2-bromo-1,3,5-trifluoro-4-methoxybenzene sample?

A4: Several analytical techniques can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying impurities.[7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for purity assessment.[8][9]

Q5: My compound has developed a slight color over time. Is it still usable?

A5: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation, likely due to the formation of oxidized or polymeric impurities. While a slight change in color may not significantly impact the outcome of all experiments, it is crucial to re-analyze the purity of the sample before use, especially for sensitive applications. If significant degradation is detected, purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the handling and use of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Issue 1: Inconsistent Experimental Results
  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Re-analyze the purity of your 2-bromo-1,3,5-trifluoro-4-methoxybenzene stock using HPLC or GC. Compare the results with the certificate of analysis or initial purity data.

      • Improve Storage: Ensure the compound is stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere).[1]

      • Use Fresh Material: If the purity is compromised, consider using a freshly opened bottle or a newly synthesized batch for your experiments.

  • Possible Cause 2: Incompatible reaction conditions.

    • Troubleshooting Steps:

      • Avoid Strong Acids and Bases: Unless required by the reaction, avoid strongly acidic or basic conditions that can promote hydrolysis of the methoxy group.

      • Protect from Light: If your reaction is sensitive to radical side reactions, protect it from light to prevent photolytic cleavage of the carbon-bromine bond.[2][3]

      • Control Temperature: Avoid excessive heating, which can accelerate degradation.[2]

Issue 2: Appearance of Unexpected Byproducts
  • Possible Cause 1: Hydrolysis or Solvolysis.

    • Troubleshooting Steps:

      • Identify Byproduct: Attempt to characterize the byproduct using techniques like mass spectrometry (MS) and NMR. The presence of a product with a mass corresponding to the loss of a methyl group and the addition of a hydrogen atom may indicate hydrolysis of the methoxy group.

      • Use Anhydrous Conditions: Employ rigorous anhydrous techniques for all reagents and glassware to minimize hydrolysis.

  • Possible Cause 2: Debromination.

    • Troubleshooting Steps:

      • Identify Byproduct: A byproduct with a mass corresponding to the replacement of the bromine atom with a hydrogen atom suggests debromination.

      • Minimize Light Exposure: Conduct the reaction in the dark or in amber-colored glassware to reduce the risk of photodebromination.[3]

      • Screen for Metal Contaminants: Trace metal impurities can sometimes catalyze dehalogenation reactions.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-bromo-1,3,5-trifluoro-4-methoxybenzene based on its chemical structure.

G main 2-bromo-1,3,5-trifluoro-4-methoxybenzene hydrolysis_product 2-bromo-1,3,5-trifluorophenol main->hydrolysis_product  Hydrolysis (H₂O, H⁺/OH⁻) debromination_product 1,3,5-trifluoro-4-methoxybenzene main->debromination_product  Hydrodebromination (Light, H•) polymeric_product Polymeric Byproducts main->polymeric_product  Oxidation/Radical Polymerization (O₂, Light)

Caption: Potential degradation pathways for 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Experimental Protocols

The following are generalized protocols for assessing the stability of 2-bromo-1,3,5-trifluoro-4-methoxybenzene. Researchers should adapt these protocols to their specific laboratory conditions and available equipment.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[2][10][11][12]

1. Materials:

  • 2-bromo-1,3,5-trifluoro-4-methoxybenzene

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

2. Procedure:

  • Sample Preparation: Prepare a stock solution of 2-bromo-1,3,5-trifluoro-4-methoxybenzene in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[13]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by HPLC to determine the percentage of degradation and identify the formation of any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Evaluate Degradation (%) hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

This protocol outlines a plan for assessing the stability of the compound under recommended storage conditions over an extended period.[13][14][15]

1. Materials:

  • High-purity 2-bromo-1,3,5-trifluoro-4-methoxybenzene

  • Appropriate storage containers (e.g., amber glass vials with screw caps)

  • Inert gas (argon or nitrogen)

  • Stability chambers set to the desired conditions

  • HPLC or GC system for purity analysis

2. Procedure:

  • Sample Packaging: Aliquot the compound into several vials. Purge each vial with an inert gas before tightly sealing.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Long-Term: 5 °C ± 3 °C

    • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), remove a vial from each condition for analysis.[13][15]

  • Analysis: Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC or GC method. Also, note any changes in physical appearance.

  • Data Evaluation: Plot the purity of the compound as a function of time for each storage condition to establish a stability profile and determine the re-test period or shelf life.

Data Summary

The following table summarizes the recommended conditions for storage and stability testing of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

ParameterRecommended Condition
Long-Term Storage 2-8 °C, in a tightly sealed container, under an inert atmosphere, protected from light.
Forced Degradation Acid: 0.1 M HCl at 60 °CBase: 0.1 M NaOH at 60 °COxidation: 3% H₂O₂ at room temperatureThermal: 80 °C (solid state)Photolytic: According to ICH Q1B guidelines.[13]
Stability Study (ICH) Long-Term: 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RHAccelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[16]
Analytical Techniques Purity & Degradation: HPLC with UV detection, GC with FIDStructural Elucidation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

References

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Veeprho. (n.d.).
  • BioProcess International. (2012).
  • PubMed. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • CymitQuimica. (n.d.). 2-Bromo-1,3,5-trifluoro-4-methoxybenzene.
  • ScienceDirect. (2013).
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • European Medicines Agency. (2023).
  • MedCrave. (2022).
  • PubMed. (2020).
  • MedCrave online. (2016).
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Certified Laboratories. (n.d.).
  • ResearchGate. (2012). Stability Testing of Pharmaceutical Products.
  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021.
  • PMC. (2025).
  • ResearchGate. (2025). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Semantic Scholar. (n.d.). Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts.
  • University of California, Irvine. (n.d.). Tables For Organic Structure Analysis.
  • PMC. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Fisher Scientific. (2025).
  • European Coatings. (2022).
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97.
  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-.
  • PMC. (2024).
  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Chemical Properties of 3-Bromo-4-methylanisole for Your Research.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-4'-methylpropiophenone.
  • SIELC Technologies. (2018). 2-Bromo-4-methylanisole.
  • PubMed. (2020). Enhanced Hydrolytic Resistance of Fluorinated Silicon-Containing Polyether Urethanes.
  • MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers.
  • AWS. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying 2-Bromo-1,3,5-trifluoro-4-methoxybenzene: A Comparative Guide to C18 vs. PFP Stationary Phases

As pharmaceutical and agrochemical pipelines increasingly incorporate heavily halogenated intermediates, the demand for robust analytical control strategies has surged. 2-bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly incorporate heavily halogenated intermediates, the demand for robust analytical control strategies has surged. 2-bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0)[1] represents a notoriously challenging class of analytes: highly hydrophobic, electron-deficient aromatics. Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for such compounds requires moving beyond traditional reversed-phase paradigms.

This guide provides a comprehensive, data-driven comparison of standard C18 versus Pentafluorophenyl (PFP) stationary phases. By integrating the[2] enhanced approach with[3] frameworks, we demonstrate how understanding orthogonal selectivity mechanisms directly translates to superior method robustness and regulatory compliance.

Q14_Q2_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Risk 2. Risk Assessment & CMPs Identify Critical Method Parameters ATP->Risk Dev 3. Method Development Screening C18 vs PFP Phases Risk->Dev Val 4. ICH Q2(R2) Validation Specificity, Linearity, Precision Dev->Val Control 5. Control Strategy Lifecycle Management Val->Control

Workflow integrating ICH Q14 development and ICH Q2(R2) validation.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing positional isomers of heavily halogenated benzenes, the hydrophobic differences are often negligible, leading to critical co-elutions and failing specificity criteria.

Conversely, [4] that is highly orthogonal to C18:

  • π−π Stacking: The highly electronegative fluorine atoms on the PFP ligand create an electron-deficient aromatic ring. This interacts strongly with the analyte's own electron-deficient ring.

  • Dipole-Dipole Interactions: The polarized C-F bonds on both the stationary phase and the analyte align, providing exquisite shape selectivity.

  • Fluorine-Fluorine Affinity: Specific fluorous interactions enhance retention for heavily fluorinated solutes.

Expertise Insight: The Mobile Phase Paradox

A common pitfall in PFP method development is the default use of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons. These electrons actively compete with the analyte for the π−π stacking sites on the PFP phase, effectively suppressing the column's unique selectivity. Methanol, a protic solvent lacking π bonds,[5]. Therefore, our protocol mandates a Methanol/Water gradient to unlock the full orthogonal potential of the PFP column.

Phase_Mechanism Analyte Analyte 2-bromo-1,3,5-trifluoro- 4-methoxybenzene C18 C18 Stationary Phase Hydrophobic (Dispersive) Interactions Only Analyte->C18 Weak Isomeric Selectivity PFP PFP Stationary Phase Fluorine-Fluorine Dipole-Dipole Pi-Pi Stacking Analyte->PFP High Orthogonal Selectivity

Mechanistic comparison of analyte interactions with C18 versus PFP stationary phases.

Experimental Protocols & Workflow

To ensure trustworthiness, the following protocol acts as a self-validating system. It incorporates a mandatory System Suitability Test (SST) utilizing a resolution mixture containing the target analyte and a closely related positional isomer (e.g., 4-bromo-1,3,5-trifluoro-2-methoxybenzene) to continuously prove method specificity.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Causality Check: Formic acid ensures the suppression of secondary silanol ionization on the silica support, maintaining sharp peak shapes. Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump heads.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of 2-bromo-1,3,5-trifluoro-4-methoxybenzene reference standard.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute sequentially with 50:50 Methanol/Water to achieve working calibration standards spanning 0.5 µg/mL to 50 µg/mL.

Step 3: Chromatographic Conditions

  • Columns Tested: Standard C18 (150 x 4.6 mm, 3 µm) vs. PFP (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and re-equilibrate for 4 minutes.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (optimized for the aromatic chromophore).

  • Injection Volume: 5 µL.

Comparative Validation Data (ICH Q2(R2) Compliance)

The following tables summarize the validation parameters obtained during the parallel evaluation of the C18 and PFP methods, evaluated against [3].

Table 1: Specificity & System Suitability

The PFP column successfully resolves the target analyte from its positional isomer, whereas the C18 column suffers from critical co-elution.

ParameterC18 ColumnPFP ColumnICH Q2(R2) Acceptance
Retention Time (RT) 6.2 min7.8 minN/A
Resolution ( Rs​ ) from Isomer 1.13.4 ≥1.5
Tailing Factor ( Tf​ ) 1.41.05 ≤2.0
Theoretical Plates ( N ) 8,50014,200 >2000
Table 2: Linearity, Range, and Sensitivity

Enhanced peak sharpness on the PFP column directly improves the signal-to-noise (S/N) ratio, lowering the limits of detection and quantitation.

ParameterC18 ColumnPFP Column
Linear Range 2.0 - 50 µg/mL0.5 - 50 µg/mL
Correlation Coefficient ( R2 ) 0.9940.9998
LOD (S/N = 3) 0.6 µg/mL0.15 µg/mL
LOQ (S/N = 10) 2.0 µg/mL0.5 µg/mL
Table 3: Accuracy and Precision (Evaluated at 10 µg/mL)

The co-elution on the C18 column artificially inflates variance, causing it to fail strict regulatory precision criteria. The PFP method demonstrates exceptional robustness.

ParameterC18 ColumnPFP ColumnICH Q2(R2) Acceptance
Accuracy (% Recovery) 94.5%99.2%95.0% - 105.0%
Repeatability (% RSD, n=6) 2.8%0.6% ≤2.0%
Intermediate Precision (% RSD) 3.5%0.9% ≤2.0%

Conclusion: The experimental data clearly indicates that a standard C18 phase is inadequate for the reliable quantification of 2-bromo-1,3,5-trifluoro-4-methoxybenzene. By leveraging the orthogonal π−π and dipole-dipole interactions of a PFP column—and pairing it with a methanol-based mobile phase—analysts can achieve a fully validated, ICH-compliant method.

References

  • ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q14 Guideline: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Comparative

Impurity Profiling of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene: A Comparative Guide to GC-MS vs. HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently design analytical workflows for heavily halogenated building blocks. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0, MW: 241.01)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently design analytical workflows for heavily halogenated building blocks. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene (CAS: 1805474-15-0, MW: 241.01) is a highly reactive, volatile intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1].

Due to its complex substitution pattern, the synthesis of this compound is prone to generating trace impurities, including regioisomers, debrominated byproducts, and unreacted precursors. Detecting these impurities is non-negotiable for regulatory compliance. In this guide, we will objectively compare the analytical efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for this specific fluoroaromatic compound, and provide a self-validating experimental protocol for accurate profiling.

Platform Comparison: Why GC-MS Outperforms HPLC for Volatile Fluoroaromatics

When selecting an analytical platform, the physical chemistry of the target molecule dictates the methodology. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene is a low-molecular-weight, highly volatile, and thermally stable non-polar compound.

While 2[2], making it the gold standard for non-volatile or thermally labile biomolecules, it struggles with highly volatile halogenated benzenes that may lack strong, distinct UV chromophores[3]. Although specialized carbon-material HPLC columns can separate halogenated benzenes by exploiting halogen–π interactions[4], this approach is often overly complex for routine impurity screening.

Conversely,3[3]. Because GC-MS separates compounds based on volatility and boiling points[5], it provides superior chromatographic resolution for structural isomers of low-molecular-weight aromatics, often achieving sensitivity in the parts-per-billion (ppb) range[6].

Table 1: GC-MS vs. HPLC for 2-Bromo-1,3,5-trifluoro-4-methoxybenzene
Analytical ParameterGC-MS (Recommended Platform)HPLC-UV / LC-MS (Alternative)
Mobile Phase Inert Gas (Helium/Nitrogen)[3]Liquid Solvent Mixture[3]
Separation Mechanism Volatility and boiling point[5]Polarity and Halogen-π interactions[2][4]
Suitability for Target Optimal (Target is highly volatile)[3]Sub-optimal (Risk of poor retention)[3]
Sensitivity Limit Parts-per-billion (ppb)[6]Parts-per-million (ppm) to ppb[6]
Isotope Profiling Excellent (EI yields clear Br doublets)Limited (ESI struggles with non-polar aromatics)

Analytical Workflow

Below is the optimized GC-MS workflow designed to isolate and identify trace fluorinated and brominated impurities.

GCMS_Workflow Prep 1. Sample Preparation (Hexane Dilution & ISTD Spike) Inject 2. GC Injection (Splitless, 250°C) Prep->Inject Separate 3. Capillary Separation (Mid-Polarity Column) Inject->Separate Ionize 4. Electron Ionization (EI, 70 eV) Separate->Ionize Detect 5. Mass Analysis (Full Scan / SIM) Ionize->Detect Analyze 6. Data Deconvolution (Isotope Pattern Recognition) Detect->Analyze

Workflow for GC-MS impurity profiling of volatile fluoroaromatic building blocks.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . By incorporating an internal standard (ISTD) and utilizing dual-mode acquisition, the method automatically controls for matrix suppression and injection variability.

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh 10 mg of the 2-bromo-1,3,5-trifluoro-4-methoxybenzene sample. 2.7[7].

  • Self-Validation Step: Spike the solution with 10 ppm of an isotopically labeled internal standard (e.g., 1,4-difluorobenzene-d4). This validates injection reproducibility and provides a stable retention time reference for isomer identification.

Step 2: Chromatographic Separation

1.8[8]. 2. Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min. 3. Set the injector temperature to 250 °C and use a split ratio of 50:1 to prevent column overloading. 4. Oven Program: Hold at 50 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

Step 3: Ionization and Detection
  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Run the detector in simultaneous Full Scan (m/z 50–350) and Selected Ion Monitoring (SIM) modes. The Full Scan maps the overall impurity landscape, while SIM targets specific mass defects associated with expected byproducts.

Mechanistic Insights: The Challenge of Fluorine in Mass Spectrometry

Understanding the causality behind these experimental choices requires a deep dive into the mass spectrometry of halogens.

Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Any impurity retaining the bromine atom will exhibit a distinct, easily identifiable M / M+2 doublet in its mass spectrum. This acts as an immediate diagnostic flag for brominated precursors or over-brominated impurities.

Conversely,7[7]. Furthermore, there are no element-selective GC detectors for fluorine[7]. Therefore, identifying unknown fluorinated impurities relies heavily on detecting characteristic EI fragment ions. Analysts must look for the loss of a fluorine atom from the molecular ion ( [M-F]+ ) or the formation of HF+ during fragmentation[7].

Quantitative Data Summary: Expected Impurity Profiles

Based on the synthetic route and structural mechanics of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, the following table summarizes the quantitative mass data you must screen for during deconvolution.

Table 2: Expected Impurities and Diagnostic Mass Fragments
Impurity CategoryPutative IdentityExpected Molecular Ion (m/z)Key Diagnostic FragmentsRationale
Target Compound 2-Bromo-1,3,5-trifluoro-4-methoxybenzene240 / 242 (1:1 ratio) [M-F]+ , [M-CH3​]+ Exhibits classic Br doublet.
Debrominated Byproduct 1,3,5-Trifluoro-4-methoxybenzene162 [M-CH3​]+ , HF+ Loss of Br doublet; purely fluorinated signature.
Regioisomer 3-Bromo-1,2,5-trifluoro-4-methoxybenzene240 / 242 (1:1 ratio)Identical to targetDifferentiated entirely by GC Retention Time.
Over-brominated Dibromo-trifluoro-methoxybenzene318 / 320 / 322 (1:2:1 ratio) [M-Br]+ Exhibits classic Br 2​ triplet pattern.

Sources

Validation

A Comparative Analysis of Electronic Effects: The Methoxy Group in 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

In the landscape of drug discovery and materials science, a nuanced understanding of intramolecular electronic interactions is paramount for the rational design of molecules with tailored properties. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, a nuanced understanding of intramolecular electronic interactions is paramount for the rational design of molecules with tailored properties. This guide provides an in-depth comparative analysis of the electronic effects of the methoxy group in the highly substituted aromatic compound, 2-bromo-1,3,5-trifluoro-4-methoxybenzene. We will dissect the interplay of inductive and resonance effects by comparing this molecule to key structural analogs, supported by experimental data and established theoretical frameworks.

The Duality of the Methoxy Group: Inductive vs. Resonance Effects

The methoxy group (-OCH₃) is a classic example of a substituent that exerts dual electronic effects on an aromatic ring.[1][2] These opposing forces, the inductive and resonance effects, dictate the electron density distribution within the molecule and, consequently, its reactivity and spectroscopic properties.[3]

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1][4] This effect is distance-dependent and diminishes with increasing separation from the substituent.

  • Resonance Effect (+M or +R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system.[1][5] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[6][7] Generally, the resonance effect of the methoxy group is considered to be more influential than its inductive effect, leading to an overall electron-donating character, especially when positioned para to a reaction center.[5][6]

Comparative Analysis with Structural Analogs

To elucidate the specific electronic contributions of the methoxy group in the context of a poly-substituted benzene ring, we will compare 2-bromo-1,3,5-trifluoro-4-methoxybenzene to a series of progressively simpler analogs.

Anisole (Methoxybenzene): The Baseline

In anisole, the methoxy group is the sole substituent. Its electron-donating resonance effect dominates, leading to an increase in electron density at the ortho and para positions relative to benzene.[4] This makes the ring more susceptible to electrophilic aromatic substitution at these positions.[7]

1,3,5-Trifluorobenzene: The Inductive Landscape

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[8] In 1,3,5-trifluorobenzene, the cumulative inductive effect of the three fluorine atoms significantly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density.

2-Bromo-1,3,5-trifluorobenzene: Introducing a Halogen Competitor

The addition of a bromine atom introduces another substituent with a dual electronic nature. Like fluorine, bromine is electronegative and exerts an inductive withdrawing effect. However, it also possesses lone pairs that can participate in resonance donation (+M), albeit to a lesser extent than the methoxy group. In general, for halogens, the inductive effect tends to outweigh the resonance effect.[7]

2-Bromo-1,3,5-trifluoro-4-methoxybenzene: The Culmination of Effects

In our target molecule, the methoxy group is positioned para to a fluorine atom and meta to another fluorine and a bromine atom. The strong electron-withdrawing inductive effects of the three fluorine atoms and the bromine atom create a significantly electron-deficient aromatic ring. The methoxy group's primary role here is to counteract this electron deficiency through its powerful resonance donation. This donation will be most pronounced at the positions ortho and para to the methoxy group. However, the positions already occupied by fluorine and bromine will influence the overall distribution.

Quantifying Electronic Effects: Hammett and Taft Parameters

The electronic influence of substituents can be quantified using linear free-energy relationships, most notably the Hammett and Taft equations.[9][10] These empirical models provide substituent constants (σ) that describe the electron-donating or electron-withdrawing nature of a group.

  • Hammett Substituent Constants (σ): These constants are derived from the ionization of substituted benzoic acids.[9] A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The methoxy group typically has a negative σₚ value (-0.27), reflecting its dominant resonance donation in the para position, and a slightly positive σₘ value (+0.12), where the inductive effect is more prominent.[11]

  • Taft Parameters (σ and Eₛ):* The Taft equation separates the polar (inductive and resonance) effects (σ*) from steric effects (Eₛ).[10] This separation is particularly useful in complex molecules where steric hindrance can play a significant role.

Substituentσ_meta (σₘ)σ_para (σₚ)
-OCH₃+0.12[11]-0.27[11]
-F+0.34+0.06
-Br+0.39[11]+0.23[11]

Table 1: Hammett constants for relevant substituents.

Spectroscopic Evidence: NMR and IR Analysis

Spectroscopic techniques provide direct experimental evidence of the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR chemical shifts are highly sensitive to the electron density around the nuclei.

  • ¹H NMR: Protons on an aromatic ring attached to electron-donating groups will be shielded and appear at a lower chemical shift (upfield). Conversely, protons near electron-withdrawing groups will be deshielded and appear at a higher chemical shift (downfield).[12]

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also influenced by substituent effects. The carbon atom directly attached to the methoxy group (ipso-carbon) in an ether typically resonates at a high chemical shift (around 160 ppm).[13] The electron-donating nature of the methoxy group will cause a shielding effect (upfield shift) on the ortho and para carbons.[14] Conversely, the electron-withdrawing halogens will cause a deshielding (downfield shift) of the carbons they are attached to and, to a lesser extent, the adjacent carbons.

Infrared (IR) Spectroscopy

The vibrational frequencies of specific bonds in a molecule can also reflect electronic effects. For instance, the C-O stretching frequency of the methoxy group can be influenced by the degree of resonance interaction with the aromatic ring. Increased resonance donation can strengthen the C-O bond, leading to a higher stretching frequency.

Experimental Protocols

Protocol 1: Determination of Hammett Parameters

Objective: To experimentally determine the Hammett substituent constant (σ) for the complex substituent pattern in 2-bromo-1,3,5-trifluoro-4-methoxybenzene.

Methodology:

  • Synthesis: Synthesize a series of benzoic acid derivatives with the substituent of interest at the meta or para position.

  • pKa Measurement: Determine the acid dissociation constant (pKa) of each synthesized benzoic acid derivative using potentiometric titration.

  • Calculation: Apply the Hammett equation: log(K/K₀) = σρ, where K is the dissociation constant of the substituted benzoic acid, K₀ is the dissociation constant of unsubstituted benzoic acid, and ρ is the reaction constant (defined as 1 for the ionization of benzoic acid in water).[9]

Protocol 2: NMR Spectroscopic Analysis

Objective: To analyze the ¹H and ¹³C NMR spectra of 2-bromo-1,3,5-trifluoro-4-methoxybenzene and its analogs to map electron density distribution.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis: Assign the signals to the corresponding protons and carbons based on their chemical shifts, coupling patterns, and integration. Compare the chemical shifts to those of the analog compounds to determine the shielding and deshielding effects of the substituents.

Visualization of Electronic Effects

Electronic_Effects cluster_methoxy Methoxy Group (-OCH₃) cluster_halogens Halogens (F, Br) Inductive Inductive Effect (-I) Electron Withdrawing Aromatic_Ring Aromatic Ring (2-bromo-1,3,5-trifluoro-4-methoxybenzene) Inductive->Aromatic_Ring σ-bond polarization Resonance Resonance Effect (+M) Electron Donating Resonance->Aromatic_Ring π-system delocalization Inductive_Halogen Strong Inductive Effect (-I) Electron Withdrawing Inductive_Halogen->Aromatic_Ring σ-bond polarization Resonance_Halogen Weak Resonance Effect (+M) Electron Donating Resonance_Halogen->Aromatic_Ring π-system delocalization

Figure 1: A diagram illustrating the competing inductive and resonance effects of the methoxy and halogen substituents on the aromatic ring.

Conclusion

The electronic character of 2-bromo-1,3,5-trifluoro-4-methoxybenzene is a result of a complex interplay between the powerful electron-donating resonance effect of the methoxy group and the strong electron-withdrawing inductive effects of the four halogen substituents. While the fluorine and bromine atoms significantly reduce the overall electron density of the aromatic ring, the methoxy group acts as a crucial electron-donating counterweight. This nuanced balance of electronic forces dictates the molecule's chemical reactivity, influencing its potential applications in fields such as medicinal chemistry and materials science. A thorough understanding of these substituent effects, supported by quantitative data from Hammett analysis and spectroscopic evidence, is essential for predicting and controlling the properties of such highly functionalized aromatic systems.

References

  • University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). Retrieved from [Link][15]

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved from [Link][6]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link][16]

  • ACS Publications. (2020, March 2). Rotational Spectroscopic and Ab Initio Investigation of the Rotamer Geometries of 2-Fluoroanisole and 3-Fluoroanisole. The Journal of Physical Chemistry A. Retrieved from [Link][8]

  • Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • University of Wisconsin-Madison. (n.d.). Hammett constants for some common substituents. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link][10]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. Retrieved from [Link][4]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link][5]

  • ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxy-5-X-pyridines. The Journal of Organic Chemistry. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link][7]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link][13]

Sources

Comparative

A Comparative Guide to the Reactivity and Properties of 2-bromo-1,3,5-trifluoro-4-methoxybenzene vs. Non-fluorinated Bromoanisoles

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison between the highly functionalized building block, 2-bromo-1,3,5-trifluoro-4-methoxybenzene, and its no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison between the highly functionalized building block, 2-bromo-1,3,5-trifluoro-4-methoxybenzene, and its non-fluorinated analogues, the positional isomers of bromoanisole (ortho, meta, and para). The strategic incorporation of fluorine atoms into an aromatic scaffold dramatically alters its physicochemical properties and chemical reactivity. Understanding these differences is paramount for efficient synthetic planning, reaction optimization, and the rational design of novel molecules in pharmaceutical and agrochemical development.[1][2]

Introduction: The Impact of Fluorination

Anisole and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules.[3] While bromoanisole isomers provide a versatile platform for modifications, the introduction of multiple fluorine atoms, as seen in 2-bromo-1,3,5-trifluoro-4-methoxybenzene, creates a substrate with unique electronic characteristics. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart significant changes to the molecule's stability, lipophilicity, and metabolic profile, making fluorinated aromatics highly sought-after in drug discovery.[1][4] This guide will dissect these differences through the lens of physicochemical properties, reactivity in palladium-catalyzed cross-coupling reactions, and spectroscopic signatures.

Physicochemical Properties: A Quantitative Comparison

The substitution of hydrogen with fluorine, a heavier and more electronegative atom, predictably alters the bulk properties of the molecule. The trifluorination significantly increases the molecular weight and is expected to influence properties like boiling point and density.

Property2-bromo-1,3,5-trifluoro-4-methoxybenzene2-Bromoanisole3-Bromoanisole4-Bromoanisole
Molecular Formula C₇H₄BrF₃O[5]C₇H₇BrO[6]C₇H₇BrO[7]C₇H₇BrO[8]
Molecular Weight 241.01 g/mol [5]187.03 g/mol 187.03 g/mol 187.03 g/mol [8]
Appearance Data not availableColorless oil[6]--

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis for forming C-C bonds.[9] The critical rate-determining step in this catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[10][11] The efficiency of this step is profoundly influenced by the electronic and steric environment of the C-Br bond.

Electronic Effects: A Tale of Two Rings

The reactivity of aryl bromides in oxidative addition is favored by electron-poor aromatic rings. The electronic nature of the substituents on the ring therefore plays a decisive role.

  • Non-Fluorinated Bromoanisoles : The methoxy group (-OCH₃) exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect).[9] The resonance effect is dominant and is most pronounced at the ortho and para positions, increasing the electron density at these carbons. In the meta position, the resonance effect is not felt, allowing the inductive electron-withdrawing effect to prevail.[9] Consequently, for oxidative addition, the reactivity order is typically: 3-bromoanisole > 4-bromoanisole > 2-bromoanisole .[9]

  • 2-bromo-1,3,5-trifluoro-4-methoxybenzene : The presence of three highly electronegative fluorine atoms dramatically changes the electronic landscape. The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) across the entire ring. This strong -I effect overwhelms the +R effect of the methoxy group, rendering the entire aromatic system significantly electron-deficient. This electron deficiency polarizes the C-Br bond, making it more susceptible to nucleophilic attack by the Pd(0) catalyst and thus significantly more reactive in the oxidative addition step.

G cluster_0 Non-Fluorinated Bromoanisoles cluster_1 Trifluorinated Bromoanisole a Methoxy Group (+R > -I) b Electron-rich ring (esp. ortho/para) a->b c Slower Oxidative Addition b->c f Faster Oxidative Addition c->f d 3x Fluorine atoms (-I effect) e Strongly electron-deficient ring d->e e->f

Caption: Comparison of electronic effects on reactivity.

The Suzuki-Miyaura Reaction: Catalytic Cycle

The Suzuki-Miyaura coupling provides a clear example of where these reactivity differences manifest. The general cycle involves oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂-Br pd0->pdiib oa_label Oxidative Addition pdiic Ar-Pd(II)L₂-R pdiib->pdiic tm_label Transmetalation pdiic->pd0 re_label Reductive Elimination arr Ar-R pdiic->arr arbr Ar-Br arbr->pdiib rboh R-B(OH)₂ + Base rboh->pdiic

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Data and Conditions
SubstrateCoupling PartnerCatalyst System (mol%)BaseConditionsYield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.5) / SPhos (1.0)Cs₂CO₃Toluene/H₂O, 80°C, 2h~95%[14]
2-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / RO-PTA (4)Na₂CO₃MeCN/H₂O, 80°C, 4h~68%[13]
4-Bromoanisolesec-Butylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄Toluene/H₂O, 60°C, 12h60%[15]
2-bromo-1,3,5-trifluoro-4-methoxybenzene (Predicted) Phenylboronic acidStandard Pd/phosphine catalystStandard BaseLikely milder conditions (e.g., RT to 60°C)High

This table includes representative data. Optimal conditions can vary significantly based on the specific coupling partners and catalyst system.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for a parallel experiment to directly compare the reactivity of a fluorinated versus a non-fluorinated bromoanisole.

Objective: To compare the reaction rate and yield for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl Bromide (e.g., 2-bromo-1,3,5-trifluoro-4-methoxybenzene or 4-bromoanisole) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon) reaction vials

Procedure:

  • Reaction Setup: In two separate oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to each vial.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to each vial via syringe.

  • Reaction: Seal the vials and place them in a preheated oil bath at 80°C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS.

  • Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each reaction and characterize the products by NMR and MS.

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Spectroscopic Characterization: The Fluorine Fingerprint

The presence of fluorine atoms creates distinct and informative signatures in NMR spectra.

Spectroscopic FeatureNon-Fluorinated Bromoanisoles2-bromo-1,3,5-trifluoro-4-methoxybenzene
¹H NMR Aromatic protons appear as distinct multiplets. Protons ortho to the methoxy group are typically shifted upfield.The single aromatic proton will exhibit complex splitting due to coupling with adjacent fluorine atoms (³JHF) and across the ring (⁴JHF, ⁵JHF).
¹³C NMR Predictable chemical shifts based on substituent effects. The carbon attached to bromine is typically found around 110-125 ppm.[16]Carbons bonded to fluorine will show very large one-bond coupling constants (¹JCF ≈ 240-260 Hz). All ring carbon signals will be split due to C-F coupling and their chemical shifts will be significantly affected.[17]
¹⁹F NMR Not applicable.A crucial characterization technique. The spectrum will show distinct signals for the fluorine atoms, with F-F coupling providing structural information.
Mass Spec Characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).[8]Characteristic isotopic pattern for one bromine atom. The molecular ion peak will be at m/z 240/242.

Conclusion

The comparison between 2-bromo-1,3,5-trifluoro-4-methoxybenzene and non-fluorinated bromoanisoles highlights the transformative impact of strategic fluorination. The trifluorinated analogue exhibits:

  • Enhanced Reactivity: The powerful electron-withdrawing nature of the three fluorine atoms makes the C-Br bond significantly more susceptible to oxidative addition, facilitating reactions like the Suzuki-Miyaura coupling under potentially milder conditions.

  • Unique Physicochemical Properties: Fluorination alters lipophilicity and metabolic stability, properties that are critically important in the design of bioactive molecules like pharmaceuticals and agrochemicals.[4][18]

  • Complex Spectroscopic Signatures: While providing a wealth of structural information, the NMR spectra of the fluorinated compound are more complex due to ubiquitous C-F and H-F coupling.

For the medicinal or materials chemist, 2-bromo-1,3,5-trifluoro-4-methoxybenzene is not merely a heavier version of bromoanisole, but a distinct building block with a unique reactivity profile. Its enhanced reactivity can streamline synthetic routes, while the resulting fluorinated motif can bestow desirable properties on the target molecule, making it a valuable tool for modern chemical innovation.

References

  • A Comparative Guide to the Reactivity of Bromoanisole Isomers - Benchchem. (n.d.).
  • The Strategic Importance of Fluoroanisole Derivatives in Agrochemical Innovation. (2026, March 22). NINGBO INNO PHARMCHEM CO.,LTD.
  • Applications of 4-Fluoroanisole in the Synthesis of High-Performance Polymers - Benchchem. (n.d.).
  • 4-Fluoroanisole - Chem-Impex. (n.d.).
  • Anisole: A Comprehensive Technical Guide to its Physicochemical Properties for Solvent Selection - Benchchem. (2025, December).
  • Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. (2025, June 24).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
  • Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations. (2011, February 15). PubMed.
  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (2011, July 25). MDPI.
  • anisole, 100-66-3 - The Good Scents Company. (n.d.).
  • Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. (2011, October 25). Journal of the American Chemical Society.
  • Fluorination of anisole with 22-1a, d, e. (n.d.). ResearchGate.
  • Supporting Information. (n.d.).
  • What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. (2025, May 9).
  • Anisole | C7H8O | CID 7519 - PubChem. (n.d.). NIH.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews. Retrieved from [Link]

  • 4-Bromoanisole(104-92-7) MS spectrum - ChemicalBook. (n.d.).
  • m-Bromoanisole | C7H7BrO | MD Topology | NMR | X-Ray. (n.d.).
  • Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... (2026, January). ResearchGate.
  • Fluorine in drug design: a case study with fluoroanisoles. (2015, April 15). PubMed.
  • 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-Bromoanisole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. (2024, June 27). Beilstein Journals.
  • 2-Bromo-1,3,5-trifluorobenzene, 98+% - Thermo Fisher Scientific. (n.d.).
  • Supplementary Information. (n.d.). Beilstein Journals.
  • 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 - Sigma-Aldrich. (n.d.).
  • 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | C8H6BrF3O | CID 2757033 - PubChem. (n.d.). NIH.
  • Supporting Information. (2018). The Royal Society of Chemistry.
  • Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). (n.d.). ResearchGate.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. (n.d.). PMC.
  • 2-Bromo-1,3,4-trifluorobenzene | C6H2BrF3 | CID 2736401 - PubChem. (n.d.). NIH.
  • 2-Bromo-1,3,5-trifluoro-4-methoxybenzene | CymitQuimica. (n.d.).
  • 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene - PubChem. (n.d.). NIH.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014, September 16). Journal of the American Chemical Society. Retrieved from [Link]

  • Preparation of a Novel Trifluoroborate Reagent and Initial Investigations into its Use in Suzuki-Miyaura Cross-Coupling Reaction. (2015, December 7). Calvin Digital Commons.

Sources

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